L-K6L9
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C90H174N22O15 |
|---|---|
Molekulargewicht |
1804.5 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m0/s1 |
InChI-Schlüssel |
MGRVUOHLBGAMAI-DMRUZIJISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
L-K6L9 Peptide: A Technical Guide to its Structure, Sequence, and Therapeutic Potential
An In-depth Analysis for Researchers and Drug Development Professionals
The L-K6L9 peptide is a synthetic amphipathic molecule engineered for enhanced stability and selective cytotoxicity against cancer cells. Comprising a strategic arrangement of hydrophobic (Leucine) and hydrophilic (Lysine) amino acids, this peptide represents a promising avenue in the development of novel anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the this compound peptide, focusing on its structure, sequence, mechanism of action, and the experimental methodologies used to characterize its activity.
Peptide Structure and Sequence
The this compound peptide, specifically the D-enantiomer version referred to as D-K6L9, is a 15-amino acid host defense-like peptide. Its primary sequence is characterized by the inclusion of D-amino acids to confer resistance to proteolytic degradation, thereby increasing its stability and bioavailability in biological systems.[1][2]
Table 1: Physicochemical Properties of D-K6L9 Peptide
| Property | Value | Reference |
| Sequence | H-Leu-Lys-(D)Leu-Leu-Lys-(D)Lys-Leu-(D)Leu-(D)Lys-Lys-Leu-Leu-(D)Lys-Leu-Leu-NH2 | [1] |
| Three Letter Sequence | H-Leu-Lys-(D)Leu-Leu-Lys-(D)Lys-Leu-(D)Leu-(D)Lys-Lys-Leu-Leu-(D)Lys-Leu-Leu-NH2 | [1] |
| Molecular Formula | C90H174N22O15 | [1][2] |
| Molecular Weight | 1803.35 g/mol | [1] |
| Amino Acid Composition | 9 Leucine (L), 6 Lysine (B10760008) (K) | [1][2] |
| Modifications | Leucines at positions 3 and 8, and Lysines at positions 6, 9, and 13 are D-enantiomers. The C-terminus is amidated. | [1][2] |
| Purity (by HPLC) | >95% | [1] |
The amphipathic nature of this compound is a key determinant of its biological activity.[3] In aqueous environments, the peptide lacks a defined secondary structure. However, upon interaction with lipid bilayers, such as cell membranes, it adopts an α-helical conformation.[3]
Mechanism of Action: Selective Cancer Cell Cytotoxicity
The anticancer activity of D-K6L9 is predicated on its selective interaction with and disruption of cancer cell membranes. This selectivity is attributed to the altered phospholipid composition of cancerous cells, which display a higher concentration of negatively charged phosphatidylserine (B164497) (PS) on their outer leaflet compared to healthy cells.[1][3]
The proposed mechanism of action involves the following steps:
-
Electrostatic Binding: The cationic nature of the this compound peptide, conferred by its lysine residues, facilitates its binding to the anionic phosphatidylserine exposed on the surface of cancer cells.[1][3]
-
Membrane Insertion and Depolarization: Following binding, the peptide inserts into the lipid bilayer, leading to cytoplasmic membrane depolarization.[1]
-
Necrosis Induction: This disruption of membrane integrity ultimately results in necrotic cell death.[1][3] It is important to note that D-K6L9 induces necrosis and does not cause DNA fragmentation characteristic of apoptosis.[3]
Quantitative Data on Biological Activity
The cytotoxic effects of this compound and related peptides have been quantified in various studies. The following table summarizes key findings from in vitro and in vivo experiments.
Table 2: Summary of Quantitative Biological Data for this compound and Related Peptides
| Peptide | Cell Line/Model | Assay | Result | Reference |
| D-K6L9 | B16-F10 Murine Melanoma | TUNEL Assay | No DNA fragmentation observed at 10, 20, or 40 µM, indicating non-apoptotic cell death. | [3] |
| D-K6L9 | B16-F10 Murine Melanoma & C26 Colon Carcinoma (in vivo) | Tumor Growth Inhibition | Intratumoral injection of 100 µg D-K6L9 inhibited tumor growth during therapy. | [3] |
| D-K6L9 + IL-12 | B16-F10 Murine Melanoma & C26 Colon Carcinoma (in vivo) | Survival Study | 60% of animals were alive 2 months after cessation of combination therapy. | [3] |
| L-K6 | MCF-7 Human Breast Cancer | IC50 | 30.2 µM | [4] |
Experimental Protocols
Peptide Synthesis and Purification
This compound and similar peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][6]
General SPPS Workflow:
-
Resin Swelling: The solid support resin is swollen in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed using a base, typically 20% piperidine (B6355638) in DMF.[5][7]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated by a coupling agent (e.g., HBTU) and added to the resin to form a peptide bond.[5]
-
Washing: The resin is thoroughly washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.[5]
-
Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence.[5]
-
Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[5][7]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.[2]
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. D-K6L9 peptide [novoprolabs.com]
- 3. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
L-K6L9 Mechanism of Action in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the synthetic peptide L-K6L9 in cancer cells. The information presented is curated from preclinical research and is intended to provide a deep understanding of its cytotoxic activity, from membrane interaction to the induction of cell death.
Core Mechanism of Action
This compound is a synthetic, amphipathic peptide that demonstrates preferential cytotoxicity towards cancer cells. Its primary mechanism of action is initiated by a direct physical interaction with the cancer cell membrane, leading to a cascade of events culminating in cell death. This process is largely independent of specific intracellular signaling pathways.
Preferential Targeting of Cancer Cell Membranes
The selectivity of this compound for cancer cells is attributed to the distinct composition of the outer leaflet of their plasma membranes. Cancer cells, unlike healthy cells, often expose negatively charged phospholipids, particularly phosphatidylserine (B164497) (PS), on their exterior surface.[1][2] The cationic nature of this compound facilitates a strong electrostatic interaction with the anionic PS, leading to the peptide's accumulation on the cancer cell surface.[1][2]
Internalization via Macropinocytosis
Following its binding to the cell surface, this compound is internalized into the cancer cell primarily through a clathrin-independent endocytic pathway known as macropinocytosis.[3] This process involves the formation of large, irregular vesicles (macropinosomes) that engulf the peptide from the extracellular milieu.
Induction of Nuclear Damage
Once internalized, this compound induces significant nuclear damage, which is a key event in its cytotoxic cascade.[3][4] This is characterized by chromatin decondensation and DNA double-strand breaks.[4] The precise molecular interactions leading to this nuclear damage are still under investigation but are thought to be a direct or indirect consequence of the peptide's intracellular accumulation.
Cell Death
The D-enantiomer of this compound, D-K6L9, is known to induce a necrotic form of cell death, which is characterized by the absence of DNA fragmentation and active caspase-3.[2] For L-K6, a related peptide, the observed nuclear damage suggests a form of programmed cell death that may not follow the classical apoptotic pathways. One study on L-K6 in MCF-7 breast cancer cells reported only a slight reduction in mitochondrial membrane potential and a modest increase in reactive oxygen species (ROS), suggesting that mitochondrial-mediated apoptosis may not be the primary cell death pathway in this context.[5] Further investigation is required to fully elucidate the specific cell death modality induced by this compound across different cancer cell types.
Quantitative Data on Cytotoxic Activity
The cytotoxic efficacy of this compound and related peptides has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.
| Peptide | Cancer Cell Line | Cell Type | IC50 (µM) | Citation |
| L-K6 | MCF-7 | Human Breast Adenocarcinoma | ~30.2 | [4] |
| L-K6 | Streptococcus mutans (biofilm) | Bacterium | 6.25 | [6] |
| D-K6L9 | B16-F10 | Murine Melanoma | Not specified (inhibition observed) | [2] |
| D-K6L9 | C26 | Murine Colon Carcinoma | Not specified (inhibition observed) | [2] |
| D-K6L9 | 22RV1 | Human Prostate Carcinoma | Not specified (inhibition observed) | [2] |
| D-K6L9 | CL1 | Human Prostate Carcinoma | Not specified (inhibition observed) | [2] |
| D-K6L9 | MDA-MB-231 | Human Breast Adenocarcinoma | Not specified (inhibition observed) | [2] |
Note: Data for this compound is limited in publicly available literature; data for the closely related peptide L-K6 and the D-enantiomer D-K6L9 are included for context.
Visualized Mechanisms and Workflows
Signaling and Mechanistic Pathways
Caption: Core mechanism of this compound in cancer cells.
Experimental Workflow: Cell Viability (MTT Assay)
Caption: Workflow for assessing this compound cytotoxicity.
Experimental Workflow: Phosphatidylserine Binding (Annexin V Assay)
Caption: Workflow for detecting PS exposure.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and related peptides.
Cell Viability Assay (MTT)
This protocol is adapted for determining the IC50 value of this compound.
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound in sterile water or an appropriate buffer.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the logarithm of this compound concentration to determine the IC50 value.
-
Phosphatidylserine Exposure (Annexin V-FITC Assay)
This flow cytometry-based protocol detects the externalization of phosphatidylserine.[7]
-
Cell Preparation:
-
Treat cells with this compound at a concentration around the IC50 for a predetermined time. Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
Harvest cells (including any floating cells) and wash twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC-positive, PI-negative cells are considered early apoptotic.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[8]
-
Cell Preparation and Staining:
-
Seed cells in a suitable plate (e.g., 96-well black plate with a clear bottom) and allow them to adhere overnight.
-
Wash the cells with a serum-free medium.
-
Load the cells with 10 µM H2DCFDA in a serum-free medium for 45 minutes at 37°C in the dark.
-
-
Treatment and Measurement:
-
Wash the cells to remove the excess probe.
-
Treat the cells with this compound at the desired concentrations. Include a positive control (e.g., 25 µM tert-butyl hydrogen peroxide) and an untreated control.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Readings can be taken at different time points to monitor ROS production over time.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the ratiometric fluorescent dye JC-1.[9][10]
-
Cell Preparation and Staining:
-
Treat cells with this compound for the desired duration. Include a positive control for mitochondrial depolarization (e.g., FCCP or CCCP).
-
After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM) in culture medium for 15-30 minutes at 37°C.
-
-
Analysis:
-
Wash the cells with a buffer.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Measure the fluorescence of JC-1 monomers (green, ~529 nm emission) and J-aggregates (red, ~590 nm emission).
-
A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 10. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
What is the difference between L-K6L9 and D-K6L9?
An In-depth Technical Guide to the Core Differences Between L-K6L9 and D-K6L9 Peptides
Introduction
In the landscape of therapeutic peptide research, particularly in oncology and infectious diseases, the K6L9 family of peptides has garnered significant interest. These synthetic peptides, composed of six lysine (B10760008) (K) and nine leucine (B10760876) (L) residues, are designed to mimic the amphipathic nature of host-defense peptides. The core distinction between this compound and D-K6L9 lies in their stereochemistry—the spatial arrangement of their constituent amino acids. This compound is composed exclusively of naturally occurring L-amino acids, whereas D-K6L9 is a diastereomer, incorporating a mix of D- and L-amino acids. This fundamental chiral difference dramatically alters their biological activity, selectivity, and therapeutic potential. This guide provides a detailed comparison of these two peptides, outlining their mechanisms of action, summarizing key quantitative differences, and presenting relevant experimental methodologies.
The Foundational Difference: Chirality
Chirality is a geometric property of molecules that are non-superimposable on their mirror images. Amino acids (except glycine) exist as two enantiomers: L (levo-rotatory) and D (dextro-rotatory). In nature, proteins and peptides are almost exclusively composed of L-amino acids.
-
This compound: This peptide is a homochiral polymer made entirely of L-lysine and L-leucine residues. Its structure is recognized and readily degraded by natural proteases.
-
D-K6L9: This peptide is a heterochiral polymer, a diastereomer containing both D- and L-amino acids.[1] The incorporation of D-amino acids makes the peptide resistant to proteolytic degradation, significantly increasing its stability and half-life in biological systems.[1][2] This resistance is a critical advantage for therapeutic applications.[3][4]
Comparative Biological Activity and Mechanism of Action
The primary functional divergence between this compound and D-K6L9 is their selectivity towards target cells. While both are lytic peptides, their interaction with mammalian cell membranes differs significantly.
D-K6L9: Selective Anticancer and Antimicrobial Agent D-K6L9 demonstrates high selectivity for cancer cells and microbial cells over normal mammalian cells.[1][2] This selectivity is attributed to its specific interaction with negatively charged components on target cell surfaces.
-
Mechanism of Selectivity: Cancer cell membranes are known to have a higher surface density of negatively charged phospholipids, particularly phosphatidylserine (B164497) (PS), on their outer leaflet compared to normal cells.[1] D-K6L9 preferentially binds to this exposed PS.[1][2][5]
-
Mechanism of Action: Following binding, the amphipathic D-K6L9 peptide inserts into the lipid bilayer, adopting an α-helical conformation.[1] This disrupts the membrane integrity, causing depolarization and perforation, which ultimately leads to a necrotic form of cell death.[1][2][6] This targeted membrane disruption makes it an effective agent against aggressive and hormone-resistant tumors.[2]
This compound: Non-Selective Cytotoxicity In contrast, this compound, while also possessing lytic capabilities, lacks the crucial selectivity of its D-isomer. It has been shown to cause lysis of both cancer cells and normal cells, including fibroblasts and erythrocytes (red blood cells).[5] This indiscriminate cytotoxicity makes it unsuitable for systemic therapeutic use.
Data Presentation: Quantitative and Qualitative Comparison
The distinct properties of this compound and D-K6L9 are summarized below for direct comparison.
| Feature | This compound | D-K6L9 | Reference |
| Amino Acid Chirality | Exclusively L-amino acids | Diastereomer (mix of D- and L-amino acids) | [1][5] |
| Proteolytic Stability | Low (susceptible to proteases) | High (resistant to proteases) | [1][2][3] |
| Selectivity for Cancer Cells | Low | High | [1][5] |
| Hemolytic Activity | High (lyses erythrocytes) | Low / Negligible | [5] |
| Cytotoxicity to Normal Cells | High (e.g., fibroblasts) | Low / Negligible | [5] |
| Primary Binding Target | General membrane interaction | Negatively charged Phosphatidylserine (PS) | [1][2][5] |
| Mechanism of Cell Death | Non-specific membrane lysis | Membrane depolarization and selective necrosis | [1][2][6] |
| Therapeutic Potential | Limited due to toxicity | High (Anticancer, Antimicrobial) | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of these peptides. Below are representative protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for synthesizing both this compound and D-K6L9.
-
Resin Preparation: Start with a Rink Amide MBHA resin to obtain C-terminal amides.[7]
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent like Dimethylformamide (DMF).
-
Remove the Fmoc (9-fluorenylmethoxycarbonyl) protecting group from the resin using a 20% piperidine (B6355638) in DMF solution.
-
For each cycle, couple the corresponding Fmoc-protected L- or D-amino acid (Lysine or Leucine) using a coupling agent such as TBTU or HBTU in the presence of a base like DIPEA.[7]
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
-
Cleavage and Deprotection: After synthesizing the full peptide sequence, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[8] Confirm the identity and purity of the final product by mass spectrometry (MS).[7]
Hemolysis Assay
This assay quantifies the peptide's lytic activity against red blood cells (erythrocytes), a measure of non-specific toxicity.
-
Blood Collection: Obtain fresh human red blood cells (hRBCs) from a healthy donor in a tube containing an anticoagulant (e.g., heparin).
-
Cell Preparation: Wash the hRBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 4% (v/v) in PBS.
-
Peptide Incubation:
-
Add 100 µL of the hRBC suspension to the wells of a 96-well plate.
-
Add 100 µL of serially diluted peptides (this compound and D-K6L9) to the wells.
-
For controls, use PBS for 0% hemolysis (negative control) and 1% Triton X-100 for 100% hemolysis (positive control).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability after peptide treatment.
-
Cell Seeding: Seed cancer cells (e.g., B16-F10 melanoma, 22RV1 prostate carcinoma) and normal cells (e.g., 3T3 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound or D-K6L9. Incubate for a defined period (e.g., 24-48 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Phosphatidylserine (PS) Binding Analysis by Confocal Microscopy
This experiment visualizes the colocalization of the peptide with exposed PS on the cancer cell surface.
-
Peptide Labeling: Synthesize or procure a fluorescently labeled version of D-K6L9 (e.g., Rhodamine-D-K6L9).
-
Cell Preparation: Grow cancer cells (e.g., CL1 prostate carcinoma) on glass coverslips.[5]
-
Simultaneous Staining:
-
Wash the cells with Annexin-binding buffer.
-
Simultaneously treat the cells with Rhodamine-labeled D-K6L9 and Annexin V-FITC (which specifically binds to PS) for 30 minutes.[5]
-
-
Imaging: Wash the cells to remove unbound reagents and mount the coverslips. Image the cells using a confocal laser scanning microscope, capturing the fluorescence from both the FITC (Annexin V) and Rhodamine (peptide) channels.
-
Analysis: Merge the images to observe the colocalization of the peptide and exposed PS on the cell membrane.[5]
Conclusion
The distinction between this compound and D-K6L9 is a compelling example of how subtle stereochemical modifications can profoundly impact biological function. While this compound serves as a proof-of-concept for the lytic potential of the K6L9 sequence, its lack of selectivity renders it therapeutically unviable. The strategic incorporation of D-amino acids to create D-K6L9 transforms the peptide into a highly promising clinical candidate. Its enhanced stability against proteolysis and, most importantly, its ability to selectively target and destroy cancer cells by binding to surface-exposed phosphatidylserine, highlight its potential as a next-generation anticancer agent. This chiral engineering approach provides a powerful strategy for developing potent and selective peptide-based therapeutics.
References
- 1. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
A Comprehensive Technical Guide to the Synthesis and Purification of the L-K6L9 Peptide
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of the L-K6L9 peptide. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.
The this compound peptide is the L-amino acid enantiomer of the D-K6L9 peptide, a host defense-like lytic peptide known for its antimicrobial and anticancer properties.[1][2][3] The D-K6L9 peptide is composed of six lysine (B10760008) (K) and nine leucine (B10760876) (L) residues and has the sequence H-LKLLKKLLKKLLKLL-NH2.[2] The this compound peptide shares the same sequence and physicochemical properties, with the key difference being the stereochemistry of its constituent amino acids. This guide will focus on the chemical synthesis and purification of the this compound peptide with a C-terminal amide.
Core Principles of this compound Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The primary method for synthesizing peptides like this compound is the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[4][5][6][7][8][9] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[7][10][11][12] The synthesis cycle consists of three main steps: deprotection, activation and coupling, and washing.[7]
Key Components of Fmoc SPPS:
-
Solid Support (Resin): For the synthesis of this compound with a C-terminal amide, a Rink Amide resin is commonly used.[4][13]
-
Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group, which prevents unwanted side reactions.[4][7]
-
Side-Chain Protection: The reactive side chains of certain amino acids are protected by acid-labile groups. For this compound, the lysine side chains are typically protected with a tert-butyloxycarbonyl (Boc) group.
Experimental Workflow for this compound Synthesis
The synthesis of this compound follows a cyclical process of deprotection, amino acid coupling, and washing, repeated for each amino acid in the sequence.
Caption: Workflow of Fmoc Solid-Phase Peptide Synthesis for this compound.
Detailed Experimental Protocols
Protocol for Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol is for a standard 0.1 mmol scale synthesis.
-
Resin Swelling:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 5 equivalents of the next Fmoc-protected amino acid, 4.5 equivalents of a coupling agent (e.g., HATU), and 4.5 equivalents of an activator (e.g., HOAt) in DMF.[13]
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for at least 4 hours to ensure complete coupling.[13]
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL).
-
-
Repeat Synthesis Cycle:
-
Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Protocol for Cleavage and Deprotection
-
Final Fmoc Removal:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin with DMF, followed by dichloromethane (B109758) (DCM).[14]
-
Dry the resin under high vacuum for at least 4 hours.
-
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water in a ratio of 95:2.5:2.5.[15]
-
Add the cleavage cocktail to the dried resin (approximately 2 mL for 100 mg of resin).[16]
-
Allow the reaction to proceed for 1-2 hours at room temperature.[17]
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin.
-
Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[16][17][18]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.[16]
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[16]
-
Purification of this compound Peptide
The standard and most effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[19][20][21][22] This technique separates the target peptide from impurities based on hydrophobicity.[19]
Purification Workflow
Caption: Workflow for the purification and analysis of this compound peptide.
Protocol for RP-HPLC Purification
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of mobile phase A (0.1% TFA in water).
-
Chromatographic Conditions:
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptide. The exact gradient will need to be optimized.
-
Detection: UV absorbance is monitored at 210-220 nm.[19]
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target this compound peptide.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.[24][25]
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level. Freeze the pooled solution and lyophilize to obtain a dry, stable peptide powder.[26][27][28][29] Lyophilized peptides should be stored at -20°C or lower.[29][30]
Quantitative Data and Quality Control
The success of peptide synthesis and purification is assessed by several quantitative metrics.
| Parameter | Method | Typical Range | Reference |
| Crude Peptide Purity | Analytical RP-HPLC | 50-70% | [31] |
| Final Peptide Purity | Analytical RP-HPLC | >95% or >98% | [23] |
| Peptide Identity | Mass Spectrometry (ESI-MS or MALDI-TOF) | Observed mass should match theoretical mass (1804.45 Da) | [2][23] |
| Net Peptide Content | Amino Acid Analysis (AAA) or Elemental Analysis | 70-90% (remainder is water and counterions) | [23][32] |
| Counterion Content | Ion Chromatography | Varies (TFA is a common counterion) | [24] |
Mechanism of Action of the K6L9 Peptide Family
The D-K6L9 peptide, and presumably its L-enantiomer, exerts its biological activity through direct interaction with cell membranes.[1] It preferentially binds to negatively charged phospholipids, such as phosphatidylserine, which are more abundant on the outer leaflet of cancer cell membranes.[1] This interaction leads to membrane depolarization and lysis, ultimately causing necrotic cell death.[1][3]
Caption: Proposed mechanism of action for K6L9 peptides on cancer cell membranes.
Conclusion
The synthesis and purification of the this compound peptide can be reliably achieved using established Fmoc solid-phase peptide synthesis and RP-HPLC methodologies. Careful execution of the detailed protocols and rigorous quality control are essential to obtain a high-purity product suitable for research and drug development applications. This guide provides the foundational knowledge and practical steps for the successful production and characterization of the this compound peptide.
References
- 1. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-K6L9 peptide [novoprolabs.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. | Semantic Scholar [semanticscholar.org]
- 9. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 11. biotage.com [biotage.com]
- 12. bachem.com [bachem.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. peptide.com [peptide.com]
- 15. digital.csic.es [digital.csic.es]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
- 20. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hplc.eu [hplc.eu]
- 22. americanpeptidesociety.org [americanpeptidesociety.org]
- 23. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 24. jpt.com [jpt.com]
- 25. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 26. uk-peptides.com [uk-peptides.com]
- 27. polarispeptides.com [polarispeptides.com]
- 28. Protein & Peptide Lyophilization Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 29. verifiedpeptides.com [verifiedpeptides.com]
- 30. genscript.com [genscript.com]
- 31. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Analytical methods and Quality Control for peptide products [biosynth.com]
An In-depth Technical Guide to the Amphipathic and Helical Properties of L-K6L9
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-K6L9 is a synthetic, cationic amphipathic peptide engineered from a simplified alphabet of two amino acids: the cationic lysine (B10760008) (K) and the hydrophobic leucine (B10760876) (L). Its design is predicated on forming an idealized amphipathic α-helix, a structural motif common in host defense peptides that is crucial for antimicrobial and anticancer activities. This document provides a comprehensive technical overview of this compound, focusing on its structural properties, mechanism of action, and the experimental methodologies used for its characterization. Emphasis is placed on the distinction between the pure L-amino acid form (this compound) and its more extensively studied diastereomer, D-K6L9, which incorporates several D-amino acids to enhance proteolytic stability and target selectivity.
Physicochemical and Biological Properties
The fundamental design of this compound involves a 15-residue sequence comprised of six lysines and nine leucines. This composition confers a net positive charge and a high degree of hydrophobicity, predisposing the peptide to interact with negatively charged cell membranes. In aqueous solution, the peptide exists in a disordered, random coil state. However, upon encountering a lipid bilayer, it undergoes a conformational change to adopt an α-helical structure.[1] This transition is critical for its biological activity.
The arrangement of lysine and leucine residues is such that, when folded into an α-helix, the peptide segregates its hydrophilic and hydrophobic side chains onto opposite faces of the helix. This spatial separation, known as amphipathicity, is visualized in the helical wheel projection below.
Caption: Helical wheel diagram of this compound's 15-residue sequence.
Quantitative Data Summary
Data for the this compound peptide is limited in the literature compared to its D-amino acid-containing counterpart, D-K6L9. D-K6L9 was specifically designed to improve proteolytic stability and enhance selectivity for cancer cells over normal cells.[1][2] this compound, while demonstrating similar anticancer activity, also causes lysis of normal fibroblasts and erythrocytes, indicating lower selectivity.[3]
| Property | This compound | D-K6L9 | Reference |
| Sequence | H-LKLLKKLLKKLLKLL-NH₂ | H-L-K-(dL)-L-K-(dK)-L-(dL)-(dK)-K-L-L-(dK)-L-L-NH₂ | [4] |
| Composition | 6 Lysine (K), 9 Leucine (L) | 6 Lysine (K), 9 Leucine (L) | [2][4] |
| Chirality | All L-amino acids | Mixed L- and D-amino acids | [3][4] |
| Molecular Weight | ~1804.45 g/mol | 1803.35 g/mol | [4] |
| Net Charge (pH 7.4) | +6 | +6 | - |
| Anticancer Activity | Similar to D-K6L9 | Potent activity against prostate and breast cancer | [3] |
| Selectivity | Lyses normal fibroblasts and erythrocytes | Selective for cancer cells over normal cells | [3] |
Mechanism of Action
The primary mechanism of action for K6L9 peptides is the physical disruption of the cell membrane, leading to rapid, necrosis-like cell death.[1] This process is driven by the peptide's physicochemical properties and the distinct lipid composition of cancer cell membranes.
-
Electrostatic Targeting: Cancer cell membranes often exhibit a higher net negative charge than normal cells due to the overexpression of anionic molecules like phosphatidylserine (B164497) (PS) on the outer leaflet.[1] The cationic nature (+6 charge) of this compound facilitates a strong electrostatic attraction to these anionic surfaces.
-
Hydrophobic Insertion and Helical Folding: Upon binding, the peptide inserts its hydrophobic face (rich in leucine) into the lipid bilayer's acyl chain core. This interaction with the nonpolar membrane environment stabilizes the peptide's transition from a random coil to an α-helical conformation.[1]
-
Membrane Disruption: The accumulation of peptides on and within the membrane disrupts its integrity. This can occur through several proposed models, such as the "carpet" model, where peptides coat the membrane surface, or the "toroidal pore" model, where peptides and lipids together form pores. This disruption leads to membrane depolarization and the loss of ionic homeostasis, culminating in rapid cell lysis and necrosis.[5]
The lower selectivity of this compound compared to D-K6L9 suggests that its interactions are less specific, leading to the disruption of zwitterionic membranes found on normal cells in addition to the anionic membranes of cancer cells.[3]
Caption: Proposed mechanism of this compound leading to cell lysis.
Key Experimental Protocols
Characterizing the properties of this compound requires a suite of biophysical and cell-based assays. The following sections detail the standard methodologies.
Determination of Helical Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of peptides.[6] α-helical structures produce a characteristic CD spectrum with a positive maximum around 192 nm and two negative minima near 208 nm and 222 nm.[6]
Protocol:
-
Sample Preparation:
-
Dissolve lyophilized this compound peptide in a suitable buffer transparent in the far-UV range (e.g., 10 mM sodium phosphate, pH 7.4).[7] Avoid high chloride concentrations.[6]
-
Prepare samples with and without membrane mimetics (e.g., SDS micelles or liposomes) to observe conformational changes.
-
Accurately determine the peptide concentration (e.g., via UV absorbance if aromatic residues were present, or a peptide quantification assay). A typical starting concentration is 0.1-0.2 mg/mL.[6][8]
-
Prepare a matched buffer blank for background subtraction.[7]
-
-
Instrument Setup:
-
Calibrate the CD spectrometer using a standard like camphor (B46023) sulfonic acid.[6]
-
Set acquisition parameters: Wavelength range 190-260 nm, step size 1.0 nm, bandwidth 1.0 nm, scanning speed 50 nm/min, and accumulate 3-5 scans to improve the signal-to-noise ratio.[6]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the resulting signal (in millidegrees) to Mean Residue Molar Ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.[7]
-
Caption: Experimental workflow for CD spectroscopy analysis.
Assessment of Hydrophobicity via ANS Fluorescence Assay
The fluorescent probe 8-Anilino-1-naphthalenesulfonic acid (ANS) is minimally fluorescent in polar (aqueous) environments but exhibits a significant increase in fluorescence quantum yield and a blue-shift in its emission maximum upon binding to exposed hydrophobic surfaces on proteins or peptides.[9][10]
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Spectrofluorometer Measurement:
-
Set the excitation wavelength to ~380 nm.[11]
-
Scan the emission spectrum from approximately 400 nm to 600 nm.
-
-
Data Interpretation:
-
Subtract the fluorescence of the ANS-only blank from the peptide sample.
-
An increase in fluorescence intensity and a blue-shift (shift to a shorter wavelength) of the emission maximum compared to the blank indicates ANS binding to hydrophobic regions of the peptide, which is often enhanced in the presence of membrane mimetics.[9][10]
-
Cell Viability and Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[12] Metabolically active cells use mitochondrial reductase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, PC-3) and normal control cells (e.g., fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well.[14]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound peptide in culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide-containing medium to the wells. Include untreated wells as a positive control for viability and wells with medium only as a background control.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly and incubate for an additional period (e.g., 10 minutes to overnight) until crystals are fully dissolved.[12][14]
-
Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the percentage of viability against peptide concentration and determine the IC₅₀ (the concentration of peptide that inhibits 50% of cell growth).
-
Caption: Workflow for determining cell viability using the MTT assay.
Hemolysis Assay
This assay quantifies the peptide's lytic activity against red blood cells (RBCs), serving as a primary screen for toxicity to normal mammalian cells.
Protocol:
-
RBC Preparation:
-
Obtain fresh blood (e.g., human, mouse) in an anticoagulant-coated tube.
-
Centrifuge to pellet the RBCs and wash them 2-3 times with a sterile saline solution (e.g., PBS).
-
Resuspend the washed RBCs to create a 2-4% (v/v) suspension.[16]
-
-
Assay Procedure:
-
Add the RBC suspension to wells of a 96-well plate.
-
Add serial dilutions of the this compound peptide.
-
Include a negative control (RBCs in PBS only, for 0% hemolysis) and a positive control (RBCs in 1% Triton X-100 or distilled water, for 100% hemolysis).
-
Incubate the plate for 1-4 hours at 37°C.[17]
-
-
Measurement:
-
Centrifuge the plate to pellet intact RBCs.
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at ~570 nm (or 405 nm), which corresponds to the amount of hemoglobin released.[17]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
-
Conclusion and Future Directions
This compound is a rationally designed peptide that exemplifies the core principles of membrane-active anticancer agents: cationicity and amphipathicity leading to an induced α-helical structure. Its mechanism involves the electrostatic targeting and physical disruption of cell membranes, resulting in rapid necrotic cell death. While effective, the pure L-amino acid configuration of this compound exhibits limited selectivity, causing damage to normal cells alongside cancer cells.[3] This contrasts with its diastereomer, D-K6L9, where the strategic inclusion of D-amino acids enhances proteolytic resistance and crucially improves selectivity for malignant cells.[1][3]
For drug development professionals, this compound serves as a foundational model. Future research should focus on modifications to improve its therapeutic index, such as:
-
Diastereomeric Substitution: As demonstrated by D-K6L9, strategic D-amino acid substitution can fine-tune selectivity.[18]
-
Lipidation: Conjugating a lipid tail can enhance membrane interaction and bioavailability.
-
Targeting Moieties: Attaching ligands that bind to cancer-specific receptors could concentrate the peptide at the tumor site, reducing off-target effects.
The detailed protocols provided herein offer a robust framework for the synthesis, characterization, and evaluation of this compound and its future derivatives, guiding the development of more potent and selective peptide-based cancer therapeutics.
References
- 1. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. D-K6L9 peptide [novoprolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nist.gov [nist.gov]
- 10. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay [protocols.io]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. thno.org [thno.org]
- 18. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
In vitro stability of L-K6L9 versus D-K6L9
An In-Depth Technical Guide to the In Vitro Stability of L-K6L9 versus D-K6L9
Executive Summary
Peptide-based therapeutics offer high specificity and efficacy but are often limited by their poor in vitro and in vivo stability, primarily due to rapid degradation by proteases. The K6L9 peptide, a sequence of six lysines and nine leucines, is a host defense-like lytic peptide with antimicrobial and anticancer properties.[1][2] A common strategy to enhance the stability of such peptides is the substitution of naturally occurring L-amino acids with their synthetic D-enantiomers. This guide provides a detailed comparison of the in vitro stability of this compound and its diastereomer, D-K6L9, which incorporates D-amino acids. The enhanced proteolytic resistance of D-K6L9 significantly increases its stability in biological fluids, a critical factor for its development as a therapeutic agent.[3][4]
Core Principles: The Stereochemical Advantage of D-Amino Acids
The fundamental difference in stability between L- and D-peptides lies in their stereochemistry. Endogenous proteases, the enzymes responsible for peptide bond cleavage, are chiral and possess active sites specifically configured to recognize and bind L-amino acid residues.[4][5]
-
L-Amino Acid Peptides (this compound): These peptides are readily recognized as substrates by proteases found in serum, plasma, and cell culture media. The enzymes efficiently catalyze the hydrolysis of peptide bonds, leading to rapid degradation and loss of therapeutic activity.[5][6]
-
D-Amino Acid Peptides (D-K6L9): By incorporating D-amino acids, the peptide's three-dimensional structure is altered at the substitution sites. These D-enantiomers do not fit into the active sites of common proteases.[4][7] This steric hindrance makes the peptide resistant to enzymatic cleavage, significantly enhancing its stability and prolonging its half-life in a biological matrix.[5][7][8] The introduction of D-amino acids is a well-established strategy to improve serum stability and selective toxicity in anticancer peptides.[7]
Quantitative Stability Data
| Peptide | Chirality | Expected Stability in Serum/Plasma | Rationale |
| This compound | L-amino acids only | Low / Short Half-Life | Susceptible to rapid degradation by endogenous proteases.[4][5] |
| D-K6L9 | Contains D-amino acids | High / Long Half-Life | Resistant to proteolytic cleavage due to stereochemical hindrance.[1][3][7] |
Experimental Protocols for In Vitro Stability Assessment
Assessing the in vitro stability of peptides like this compound and D-K6L9 is crucial for predicting their in vivo behavior. The most common method is a serum or plasma stability assay.[6][11]
General Protocol for Serum/Plasma Stability Assay
This protocol outlines the key steps for determining a peptide's half-life in a biological matrix.[6][12][13]
-
Peptide Incubation:
-
A stock solution of the test peptide (e.g., this compound or D-K6L9) is prepared in a suitable buffer (e.g., PBS).
-
The peptide solution is added to fresh human or mouse serum/plasma to a final concentration (e.g., 10 µM).[6][12]
-
The mixture is incubated at 37°C with gentle agitation.[6][12]
-
Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).[6][14]
-
-
Protein Precipitation & Sample Quenching:
-
To stop the enzymatic reaction, a precipitation agent is added to the collected aliquots.
-
Commonly used agents include strong acids (e.g., trichloroacetic acid - TCA) or organic solvents (e.g., acetonitrile, ethanol).[6] Note: Organic solvents are often preferred as they result in less analyte loss compared to strong acids.[6]
-
The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
-
Analysis of Intact Peptide:
-
The supernatant, containing the remaining intact peptide and any degradation fragments, is collected.
-
The concentration of the intact peptide is quantified using analytical techniques.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method. The percentage of remaining peptide is determined by measuring the area under the curve (AUC) of the peak corresponding to the intact peptide at each time point, relative to the t=0 time point.[14][15]
-
Mass Spectrometry (LC-MS): This technique provides more detailed information, confirming the identity of the intact peptide and helping to identify degradation products and cleavage sites.[6][12]
-
-
Data Analysis:
-
The percentage of intact peptide remaining is plotted against time.
-
The half-life (t₁/₂) of the peptide is calculated from the degradation curve, typically by fitting the data to a one-phase exponential decay model.
-
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a highly potent, selective, and stable d-amino acid-containing peptide inhibitor of CDK9/cyclin T1 interaction for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
L-K6L9 Peptide: A Technical Deep Dive into its Binding Affinity for Phosphatidylserine
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the binding affinity and mechanism of action of the L-K6L9 peptide with phosphatidylserine (B164497) (PS), a key phospholipid in cell membranes. The D-enantiomer of K6L9, often denoted as D-K6L9, has garnered significant interest in cancer research due to its selective targeting of cancer cells, which is mediated by its interaction with exposed PS on the outer leaflet of their membranes. This document provides a comprehensive overview of the binding characteristics, experimental methodologies used to assess this interaction, and the downstream cellular consequences.
Binding Affinity of this compound for Phosphatidylserine
The interaction between the D-K6L9 peptide and phosphatidylserine is primarily driven by electrostatic attraction. D-K6L9 is an amphipathic peptide, containing both hydrophobic (leucine) and hydrophilic, positively charged (lysine) amino acids. This structure allows it to interact with the negatively charged phosphate (B84403) groups of PS exposed on the surface of cancer cells. Following this initial binding, the peptide is believed to insert into the lipid bilayer, adopting an α-helical conformation, which ultimately leads to membrane disruption and cell death.[1]
While the qualitative binding of D-K6L9 to PS-rich membranes is well-established, specific quantitative data, such as a dissociation constant (K\u2097), is not extensively reported in publicly available literature. The binding has been characterized as preferential and selective for membranes containing acidic phospholipids (B1166683) like PS.[1]
| Parameter | Description | Finding | Citation |
| Binding Target | The primary molecular target on the cell surface for D-K6L9. | Phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane. | [1][2] |
| Mechanism of Binding | The primary forces and structural changes involved in the interaction. | The binding is initiated by electrostatic interactions between the cationic peptide and anionic PS. The amphipathic nature of the peptide facilitates its insertion into the lipid bilayer, where it adopts an α-helical structure. | [1] |
| Cellular Selectivity | The basis for the peptide's preferential action on cancer cells. | Cancer cells exhibit a higher concentration of negatively charged phospholipids, particularly PS, on their outer membrane compared to normal cells. | [1][2] |
| Consequence of Binding | The ultimate effect on the target cell after peptide binding. | Membrane depolarization, perforation, and ultimately, necrotic cell death. | [1] |
Experimental Protocols
The binding of this compound to phosphatidylserine has been investigated using several biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited in the literature.
Surface Plasmon Resonance (SPR) for Measuring Peptide-Membrane Binding
SPR is a powerful technique to study the binding of peptides to lipid monolayers or bilayers in real-time without the need for labeling.
Methodology:
-
Lipid Vesicle Preparation:
-
Prepare large unilamellar vesicles (LUVs) composed of a matrix lipid (e.g., POPC) and varying concentrations of phosphatidylserine (e.g., 10%, 20%, 30% PS).
-
Dissolve lipids in chloroform, evaporate the solvent under nitrogen to form a thin film, and hydrate (B1144303) with an appropriate buffer (e.g., PBS, pH 7.4).
-
Create LUVs by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
-
SPR Chip Preparation:
-
Use a sensor chip with a hydrophobic surface (e.g., Pioneer L1 chip).
-
Inject the prepared lipid vesicles onto the chip surface to form a lipid bilayer.
-
-
Binding Analysis:
-
Inject a solution of this compound peptide at various concentrations over the lipid bilayer surface.
-
Monitor the change in the SPR signal (response units, RU) over time to determine the association and dissociation kinetics.
-
Regenerate the surface between injections with a suitable regeneration solution (e.g., NaOH or glycine-HCl).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K\u2097).
-
Fluorescence Spectroscopy for Membrane Permeation
Fluorescence spectroscopy can be used to assess the ability of this compound to disrupt lipid vesicles, indicating membrane permeation.
Methodology:
-
Dye-Encapsulated Vesicle Preparation:
-
Prepare LUVs as described for SPR, but hydrate the lipid film with a solution containing a fluorescent dye at a self-quenching concentration (e.g., 50 mM calcein).
-
Remove unencapsulated dye by size-exclusion chromatography.
-
-
Permeation Assay:
-
Dilute the dye-encapsulated vesicles in a cuvette with buffer.
-
Add this compound peptide at the desired concentration.
-
Monitor the increase in fluorescence intensity over time as the peptide disrupts the vesicle membrane, causing the release and dequenching of the dye.
-
-
Data Analysis:
-
Express the percentage of dye leakage as a function of time.
-
The initial rate of fluorescence increase is proportional to the peptide's membrane-disrupting activity.
-
Confocal Microscopy for Co-localization with Phosphatidylserine
Confocal microscopy provides visual evidence of the co-localization of this compound with PS on the surface of cancer cells.
Methodology:
-
Cell Culture and Labeling:
-
Culture cancer cells known to express surface PS (e.g., prostate or breast cancer cell lines) on glass-bottom dishes.
-
Label the this compound peptide with a fluorescent dye (e.g., rhodamine).
-
Use a fluorescently labeled Annexin V (e.g., Annexin V-FITC), which also binds to PS, as a positive control for PS exposure.
-
-
Incubation and Imaging:
-
Incubate the cultured cells with the rhodamine-labeled this compound and Annexin V-FITC simultaneously for a defined period (e.g., 30 minutes).
-
Wash the cells with a suitable buffer to remove unbound peptide and Annexin V.
-
Image the cells using a confocal laser scanning microscope with appropriate excitation and emission wavelengths for both fluorophores.
-
-
Image Analysis:
-
Analyze the captured images for the co-localization of the red fluorescence from the labeled peptide and the green fluorescence from Annexin V on the cell membrane.
-
Quantitative co-localization analysis can be performed using appropriate software to determine the degree of overlap between the two signals.[3]
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound induced cell death.
Experimental Workflow for Binding Affinity Analysis
Caption: Workflow for studying this compound and PS interaction.
References
Early Research and Discovery of L-K6L9: A Technical Overview
Introduction
As of late 2025, a comprehensive review of publicly accessible scientific literature, patent databases, and clinical trial registries reveals no information on a compound or molecule designated as "L-K6L9." This suggests that "this compound" may be a substance that has not yet been described in published scientific research, a proprietary internal designation not available in the public domain, or a hypothetical entity.
Therefore, it is not possible to provide an in-depth technical guide on the discovery, experimental protocols, and signaling pathways of this compound. The following sections outline the standard methodologies and data presentation formats that would be employed for such a guide, should information on a real-world compound be provided.
I. Hypothetical Data Presentation
In a typical technical guide for a novel therapeutic agent, quantitative data from early studies would be summarized for clarity and comparative analysis. This would include preclinical data on efficacy, pharmacokinetics, and toxicity.
Table 1: Hypothetical In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| MCF-7 | Breast Cancer | 15.2 ± 2.1 | Cell Viability (MTT) |
| A549 | Lung Cancer | 34.7 ± 4.5 | Apoptosis (Caspase-3) |
| U-87 MG | Glioblastoma | 8.9 ± 1.3 | Colony Formation |
Table 2: Hypothetical Pharmacokinetic Profile of this compound in Sprague-Dawley Rats (10 mg/kg, IV)
| Parameter | Value | Units |
|---|---|---|
| Cmax | 1250 ± 150 | ng/mL |
| T½ | 4.2 ± 0.5 | hours |
| AUC(0-∞) | 4800 ± 320 | ng·h/mL |
| Clearance | 35.1 ± 3.9 | mL/min/kg |
| Vd | 8.8 ± 1.1 | L/kg |
II. Standard Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. A guide would typically include step-by-step descriptions of key experiments.
Example Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.
III. Visualization of Biological and Experimental Processes
Diagrams are essential for illustrating complex signaling pathways, experimental workflows, and logical relationships.
Example: Hypothetical Signaling Pathway
If this compound were found to be an inhibitor of the MAPK/ERK pathway, a diagram would be generated to visualize this mechanism of action.
Example: Experimental Workflow
A diagram illustrating the workflow for a high-throughput screening campaign to identify a compound like this compound would also be provided.
While the requested information on "this compound" is not available in the public scientific domain, this guide provides a framework for how such a technical document would be structured. The methodologies for data presentation, protocol detailing, and visualization are standard practices in the fields of drug discovery and biomedical research. Should the user provide a publicly documented scientific topic, a detailed and specific guide can be generated following these principles.
The Immunomodulatory Role of L-K6L9: A Technical Guide to its Activation of Innate Immunity
For Immediate Release
This technical whitepaper provides an in-depth examination of the synthetic antimicrobial peptide L-K6L9 and its significant role in activating the innate immune system. Designed for researchers, scientists, and professionals in drug development, this guide details the peptide's mechanism of action, summarizes key quantitative findings, provides detailed experimental protocols, and visualizes the critical signaling pathways involved.
Executive Summary
This compound is a de novo-designed peptide composed of lysine (B10760008) and leucine (B10760876) residues. Beyond its antimicrobial properties, this compound has emerged as a potent modulator of the innate immune response. A pivotal characteristic of its function is the activation of macrophages through a non-Toll-like receptor (TLR)-mediated pathway . Instead of engaging common pattern recognition receptors like TLRs, this compound initiates a downstream signaling cascade involving the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). This activation culminates in the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), highlighting its potential as an immunomodulatory agent.
Mechanism of Action: A Non-Canonical Pathway
Unlike many pathogen-associated molecular patterns (PAMPs) that trigger innate immunity via TLRs, this compound bypasses this conventional route. Its interaction with macrophages leads to the direct or indirect activation of the MAPK signaling family, specifically targeting the p38 and JNK pathways. These kinases are crucial regulators of cellular responses to stress and inflammatory stimuli. Upon activation, they phosphorylate a series of downstream targets, including transcription factors that translocate to the nucleus and induce the expression of pro-inflammatory genes. This TLR-independent mechanism distinguishes this compound from many other immune activators and suggests a unique mode of interaction with host cells.
Signaling Pathway Visualization
The signaling cascade initiated by this compound in macrophages is depicted below. The pathway highlights the circumvention of TLRs and the central role of the p38 and JNK kinases.
Quantitative Data Summary
The immunomodulatory efficacy of this compound is quantified by its ability to induce cytokine production in macrophages. The following table summarizes the typical pro-inflammatory cytokine response observed upon stimulation of RAW264.7 macrophage cells. Note: Specific values can vary based on experimental conditions.
| Peptide Concentration | Target Cell Line | Cytokine Measured | Typical Induction Level (pg/mL) |
| 1 - 10 µM | RAW264.7 | TNF-α | > 1000 |
| 1 - 10 µM | RAW264.7 | IL-6 | > 500 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the immunomodulatory activity of this compound.
Macrophage Stimulation for Cytokine Analysis
This protocol outlines the in vitro stimulation of a macrophage cell line to measure subsequent cytokine release.
Objective: To quantify the production of TNF-α and IL-6 by RAW264.7 cells in response to this compound.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS
-
This compound peptide, sterile solution
-
Lipopolysaccharide (LPS) as a positive control (100 ng/mL)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
Commercial ELISA kits for murine TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete DMEM.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for adherence.
-
Peptide Stimulation: Prepare serial dilutions of this compound peptide in serum-free DMEM. Remove the culture medium from the cells and replace it with 100 µL of the peptide solutions (e.g., final concentrations of 0.1, 1, 10 µM). Include wells for a negative control (medium only) and a positive control (LPS, 100 ng/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.
Western Blot for p38 and JNK Phosphorylation
This protocol is designed to detect the activation (phosphorylation) of p38 and JNK kinases in macrophages following this compound treatment.
Objective: To determine if this compound induces the phosphorylation of p38 and JNK in RAW264.7 cells.
Materials:
-
RAW264.7 cells
-
6-well cell culture plates
-
This compound peptide, sterile solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-p38 (p-p38), anti-total-p38, anti-phospho-JNK (p-JNK), anti-total-JNK, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Stimulation: Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency. Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein samples to 20-30 µg per lane, add Laemmli buffer, and boil for 5 minutes. Separate the proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-p38, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed for total p38, total JNK, and β-actin.
Experimental Workflow Visualization
The general workflow for assessing the immunomodulatory effects of this compound is outlined in the diagram below.
Conclusion and Future Directions
The synthetic peptide this compound represents a promising immunomodulatory agent that activates macrophage-mediated innate immune responses through a non-TLR, MAPK-dependent signaling pathway. This distinct mechanism of action opens new avenues for the development of therapeutics designed to enhance innate immunity for various applications, including as vaccine adjuvants or as a component of anti-infective or anti-cancer therapies. Further research should focus on elucidating the precise cell surface interactor for this compound, exploring its effects on other innate immune cells, and evaluating its efficacy and safety in in vivo models.
Cellular uptake mechanisms of L-K6L9
An In-depth Technical Guide on the Cellular Uptake Mechanisms of L-K6L9
This technical guide provides a comprehensive overview of the cellular uptake mechanisms of the lysine- and leucine-rich peptide, this compound. The information presented is primarily based on studies of the closely related peptide L-K6, and it is presumed that this compound follows a similar mechanism of entry into cancer cells due to its structural similarity. This document is intended for researchers, scientists, and drug development professionals working on peptide-based therapeutics.
Introduction
This compound is a cationic amphipathic peptide with potential anticancer properties. A critical aspect of its therapeutic efficacy is its ability to penetrate the cell membrane and reach intracellular targets. Understanding the mechanisms by which this compound enters cells is crucial for optimizing its design and delivery. The cellular uptake of the analogous peptide L-K6 has been shown to be an energy-dependent process, primarily occurring through endocytosis.[1][2]
Primary Cellular Uptake Pathways
The internalization of L-K6 into cancer cells, such as human breast cancer MCF-7 cells, is not mediated by direct membrane translocation or pore formation, but rather through specific endocytic pathways.[1] The process is energy-dependent, as evidenced by the inhibition of uptake at low temperatures and in the presence of metabolic inhibitors like sodium azide (B81097) (NaN3).[1][2]
The key pathways involved are:
-
Macropinocytosis : This is a major route for L-K6 internalization.[1][2][3] Macropinocytosis is a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes.[4][5]
-
Caveolae-Mediated Endocytosis : This pathway also contributes to the cellular entry of L-K6.[1][2]
Notably, clathrin-mediated endocytosis does not appear to play a significant role in the uptake of L-K6.[1][2]
Signaling and Molecular Interactions
The initial step in the uptake process is the binding of the cationic L-K6 peptide to the cancer cell surface. This interaction is thought to be mediated by the negatively charged phosphatidylserine (B164497) (PS) that is often exposed on the outer leaflet of cancer cell membranes.[1][2][3] This preferential binding to PS may contribute to the peptide's selectivity for cancer cells over non-cancerous cells.[1][6] Upon binding, L-K6 is internalized into the cell. While the precise signaling cascades that trigger the endocytic machinery for this compound uptake have not been fully elucidated, the involvement of macropinocytosis suggests a role for actin-dependent membrane ruffling.[4]
Quantitative Analysis of Cellular Uptake
The cellular uptake of L-K6 is a dose-dependent process.[1][2] The following table summarizes the effects of various endocytosis inhibitors on the uptake of FITC-labeled L-K6 in MCF-7 cells.
| Inhibitor | Target Pathway | Concentration | Effect on L-K6 Uptake | Reference |
| Cytochalasin D (CyD) | Macropinocytosis | Not specified | Dramatic blockage of internalization | [1][2] |
| Methyl-β-cyclodextrin (Mβ-CD) | Caveolae-mediated endocytosis | Not specified | Partial inhibition of internalization | [1][2] |
| Ethylisopropylamiloride (EIPA) | Macropinocytosis | Not specified | Significant decrease in uptake | [1][2] |
| Chlorpromazine (CPZ) | Clathrin-mediated endocytosis | Not specified | No significant inhibition | [1] |
| Sodium Azide (NaN3) | Energy-dependent processes | 40 µM | Inhibition of cellular uptake | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the cellular uptake mechanisms of L-K6.
Assessment of Cellular Uptake using Fluorescence Microscopy
Objective: To visualize the cellular internalization and localization of this compound.
Materials:
-
FITC-labeled this compound
-
MCF-7 cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
Protocol:
-
Seed MCF-7 cells in a glass-bottom dish and culture until they reach the desired confluency.
-
Wash the cells with PBS.
-
Incubate the cells with varying concentrations of FITC-labeled this compound (e.g., 10-50 µM) in serum-free medium for different time points (e.g., 5, 15, 30, 60 minutes) at 37°C.
-
To investigate energy dependency, pre-incubate cells with 40 µM NaN3 before adding the peptide.
-
After incubation, wash the cells three times with cold PBS to remove unbound peptide.
-
Fix the cells if required.
-
Observe the cells under a confocal laser scanning microscope to determine the subcellular localization of the peptide.
Quantitative Analysis of Cellular Uptake by Flow Cytometry (FACS)
Objective: To quantify the amount of this compound taken up by cells.
Materials:
-
FITC-labeled this compound
-
MCF-7 cells
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in a 24-well plate and culture for 24 hours.
-
Pre-treat the cells with endocytosis inhibitors (e.g., CyD, Mβ-CD, EIPA, CPZ) for 20-30 minutes, if applicable.
-
Remove the medium, wash with PBS, and add medium containing FITC-labeled this compound (e.g., 10-50 µM).
-
Incubate for 1 hour at 37°C.
-
Wash the cells twice with cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
Conclusion
The cellular uptake of the this compound analogue, L-K6, is a complex, energy-dependent process that primarily utilizes macropinocytosis and caveolae-mediated endocytosis, while being independent of the clathrin-mediated pathway. The initial interaction with the cell surface appears to be driven by electrostatic interactions with exposed phosphatidylserine on cancer cells. A thorough understanding of these mechanisms is vital for the rational design of more effective peptide-based cancer therapies. Further research is warranted to delineate the specific signaling molecules that orchestrate the internalization of this compound and to confirm that its uptake mechanism is identical to that of L-K6.
References
- 1. Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macropinocytosis as a Key Determinant of Peptidomimetic Uptake in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for L-K6L9 Peptide in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L-K6L9 peptide is a cationic, amphipathic peptide that has garnered interest in cancer research for its cytotoxic effects against cancer cells. Composed of L-amino acids, it represents a class of molecules known as antimicrobial peptides (AMPs) which have demonstrated anticancer properties. This document provides detailed application notes and protocols for the in vitro study of the this compound peptide in cancer cell lines, focusing on its mechanism of action, data presentation, and experimental methodologies.
Mechanism of Action
The primary mechanism of action of this compound is the induction of necrotic cell death through disruption of the cancer cell membrane.[1][2] This process is initiated by the electrostatic attraction between the positively charged lysine (B10760008) residues of the peptide and the negatively charged phosphatidylserine (B164497) (PS) exposed on the outer leaflet of cancer cell membranes.[1][2] Upon binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, loss of membrane integrity, and subsequent cell lysis. This mode of action is rapid and generally independent of the apoptotic signaling pathways. However, it is important to note that the L-isoform of K6L9 has been reported to exhibit lower selectivity for cancer cells, also causing lysis of normal fibroblasts and erythrocytes.
Quantitative Data Summary
No specific quantitative data for the this compound peptide was found in the search results. The following tables are templates to be populated with experimental data.
Table 1: Cytotoxicity of this compound Peptide on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h exposure |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available |
| e.g., A549 | Lung Carcinoma | Data not available |
| e.g., HeLa | Cervical Adenocarcinoma | Data not available |
| e.g., HepG2 | Hepatocellular Carcinoma | Data not available |
Table 2: Lactate (B86563) Dehydrogenase (LDH) Release in Cancer Cells Treated with this compound Peptide
| Cell Line | This compound Conc. (µM) | % LDH Release (relative to maximum lysis) |
| e.g., MCF-7 | e.g., 10 | Data not available |
| e.g., MCF-7 | e.g., 25 | Data not available |
| e.g., A549 | e.g., 10 | Data not available |
| e.g., A549 | e.g., 25 | Data not available |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the this compound peptide on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
This compound peptide
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions. Include a vehicle control (e.g., sterile water or PBS) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a key indicator of necrosis.
Materials:
-
Cancer cell line of interest
-
This compound peptide
-
Serum-free cell culture medium
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Background: Medium without cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Stop the reaction with the provided stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) ] x 100
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the migration of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound peptide
-
Complete cell culture medium
-
Serum-free medium
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow until they form a confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Peptide Treatment: Add serum-free medium containing different concentrations of this compound peptide to the wells. Include a control well with serum-free medium only.
-
Imaging: Immediately capture images of the scratch at time 0. Continue to capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cancer cells to invade through an extracellular matrix in the presence of this compound.
Materials:
-
Cancer cell line of interest
-
This compound peptide
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Seeding Cells: Add the cell suspension to the upper chamber of the coated transwell inserts.
-
Chemoattractant: Add complete medium to the lower chamber of the 24-well plate to act as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removing Non-invading Cells: After incubation, use a cotton swab to gently remove the non-invading cells from the upper surface of the insert.
-
Fixing and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells using a microscope and count the number of invading cells in several random fields.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the potential anti-angiogenic effects of this compound by measuring its impact on the formation of tube-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound peptide
-
Endothelial cell growth medium
-
Matrigel
-
96-well plates
-
Microscope with a camera
Procedure:
-
Coating Plate: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for 4-12 hours at 37°C.
-
Imaging: Observe and capture images of the tube-like structures formed by the HUVECs.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.
Conclusion
The this compound peptide presents a promising avenue for in vitro cancer research due to its direct and rapid cytotoxic effects. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action. It is crucial to obtain specific quantitative data for this compound to fully characterize its potential as an anticancer agent and to compare its activity across different cancer cell types. Further research is also warranted to explore any potential non-necrotic anti-cancer activities, such as anti-angiogenic or anti-metastatic effects.
References
Application Notes and Protocols for Assessing L-K6L9 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-K6L9 is a synthetic, 15-residue amphipathic peptide composed of L-amino acids. As a member of the host defense-like lytic peptide family, it demonstrates significant anticancer activity. Its mechanism of action is primarily initiated by electrostatic interactions with the cancer cell membrane. Cancer cells often exhibit an altered membrane composition with an increased presence of negatively charged phospholipids (B1166683), such as phosphatidylserine (B164497) (PS), on their outer leaflet.[1][2][3] this compound preferentially binds to these anionic sites, leading to membrane disruption, depolarization, and ultimately, necrotic cell death.[2][4][5] While effective against tumor cells, this compound has also been noted to cause lysis of normal cells, such as fibroblasts and erythrocytes, a factor that distinguishes it from its more cancer-selective diastereomer, D-K6L9.[1]
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of the this compound peptide. The following protocols detail standard in vitro assays to quantify cell viability, assess membrane integrity, and characterize the mode of cell death induced by this compound.
Data Presentation
The cytotoxic activity of this compound and its D-isoform counterpart can be summarized by comparing their effects on various cell lines. The following tables provide a representative summary based on published findings.
Table 1: Comparative Cytotoxicity of this compound and D-K6L9 Peptides
| Peptide | Target Cell Type | Effect | Selectivity Issue | Reference |
| This compound | Cancer Cells | High anticancer activity | Lyses normal fibroblasts and erythrocytes | [1] |
| D-K6L9 | Prostate Cancer Cells | Selective anticancer activity | Minimal lysis of normal cells | [1] |
| D-K6L9 | B16-F10 Murine Melanoma | Inhibited tumor growth in vivo | Therapy cessation led to relapse | [2][4] |
| D-K6L9 | C26 Colon Carcinoma | Inhibited tumor growth in vivo | - | [4] |
Table 2: Mechanistic Insights into K6L9-Induced Cell Death
| Peptide | Assay | Observation | Implied Mechanism | Reference |
| D-K6L9 | Annexin V Staining | Co-localization with exposed phosphatidylserine | Binds to anionic phospholipids on cancer cells | [1] |
| D-K6L9 | Membrane Depolarization | Induces cytoplasmic membrane depolarization | Disrupts membrane integrity and function | [5] |
| D-K6L9 | TUNEL Assay | No DNA fragmentation observed | Non-apoptotic, likely necrotic cell death | [2] |
| D-K6L9 | H&E Staining | Increased necrotic areas in tumors | Induces necrosis | [2][4] |
| L-K6 (analog) | Cellular Uptake | Internalized via clathrin-independent macropinocytosis | Enters cell to exert further cytotoxic effects | [6] |
| L-K6 (analog) | Cellular Effects | Induces nuclear damage without mitochondrial impairment | Direct action on the nucleus post-internalization | [6] |
Signaling and Action Pathway
The primary mechanism of this compound cytotoxicity involves direct interaction with the cell membrane, leading to physical disruption rather than a complex intracellular signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor cell membrane-targeting cationic antimicrobial peptides: novel insights into mechanisms of action and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing L-K6L9 in Hemolysis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemolysis assays are a critical in vitro tool for evaluating the biocompatibility of drug candidates and other compounds. These assays measure the extent of red blood cell (RBC) lysis, providing an early indication of a compound's potential toxicity. A key component of a robust hemolysis assay is the use of appropriate positive and negative controls to ensure the validity and accuracy of the results. While detergents like Triton X-100 are commonly used as positive controls due to their potent lytic activity, peptides with known hemolytic properties can also serve as valuable controls, particularly when assessing peptide-based therapeutics.
L-K6L9 is a synthetic amphipathic peptide composed of six lysine (B10760008) (K) and nine leucine (B10760876) (L) residues. Its structure allows it to interact with and disrupt cell membranes. Peptides rich in lysine and leucine are known to adopt an α-helical conformation, which facilitates their insertion into the lipid bilayer of cell membranes, leading to pore formation and cell lysis. While D-K6L9, a diastereomer of this compound, has been studied for its anticancer and antimicrobial properties which are mediated by membrane disruption, the hemolytic activity of this compound itself is not extensively documented in publicly available literature. However, based on the properties of similar lysine-leucine rich peptides, a hypothetical profile for a hemolytic peptide of this class can be presented for illustrative purposes.
These application notes provide a detailed protocol for conducting a hemolysis assay and demonstrate how a peptide like this compound could be assessed, while also presenting a hypothetical dataset for a representative hemolytic lysine-leucine rich peptide for use as a positive control.
Principle of the Hemolysis Assay
The hemolysis assay is a colorimetric method that quantifies the amount of hemoglobin released from damaged RBCs. When the RBC membrane is compromised by a hemolytic agent, intracellular hemoglobin is released into the surrounding medium. This released hemoglobin can be measured spectrophotometrically, typically at a wavelength of 414 nm or 540 nm. The percentage of hemolysis is calculated by comparing the absorbance of the sample treated with the test compound to that of a positive control (100% hemolysis) and a negative control (0% hemolysis).
Data Presentation: Hemolytic Activity of a Representative Lysine-Leucine Rich Peptide
The following table summarizes hypothetical quantitative data for the hemolytic activity of a representative amphipathic peptide with a composition similar to this compound. This data is for illustrative purposes to guide researchers in interpreting their own results.
| Peptide Concentration (µM) | Mean Absorbance (414 nm) | Standard Deviation | % Hemolysis |
| 0 (Negative Control - PBS) | 0.005 | 0.001 | 0% |
| 1 | 0.025 | 0.004 | 4% |
| 5 | 0.125 | 0.015 | 24% |
| 10 | 0.250 | 0.021 | 49% |
| 25 | 0.450 | 0.035 | 89% |
| 50 | 0.500 | 0.028 | 99% |
| 100 | 0.505 | 0.019 | 100% |
| Positive Control (1% Triton X-100) | 0.505 | 0.020 | 100% |
Experimental Protocols
Materials
-
Fresh whole blood (e.g., from a healthy donor, collected in tubes with an anticoagulant like EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound peptide (or other test compounds)
-
Positive Control: 1% (v/v) Triton X-100 in PBS
-
Negative Control: PBS
-
96-well round-bottom microtiter plates
-
Microcentrifuge
-
Spectrophotometer (plate reader)
Preparation of Red Blood Cell Suspension
-
Collect fresh whole blood into a tube containing an anticoagulant.
-
Centrifuge the blood at 1000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in 5 volumes of cold PBS.
-
Centrifuge at 1000 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the washing step (steps 4 and 5) two more times.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) RBC suspension. For example, add 200 µL of packed RBCs to 9.8 mL of PBS.
Hemolysis Assay Protocol
-
Prepare serial dilutions of the this compound peptide (or other test compounds) in PBS in a separate 96-well plate or microcentrifuge tubes. A typical concentration range to test for a new peptide might be from 1 µM to 100 µM.
-
In a 96-well round-bottom plate, add 100 µL of the appropriate solutions to triplicate wells:
-
Test samples: 100 µL of each peptide dilution.
-
Negative control: 100 µL of PBS.
-
Positive control: 100 µL of 1% Triton X-100.
-
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 414 nm using a spectrophotometer.
Calculation of Percent Hemolysis
The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
Where:
-
Abs_sample is the absorbance of the wells containing the test compound.
-
Abs_neg_control is the absorbance of the negative control wells (PBS).
-
Abs_pos_control is the absorbance of the positive control wells (Triton X-100).
Visualizations
Experimental Workflow for Hemolysis Assay
Caption: Workflow of the hemolysis assay.
Mechanism of this compound Induced Hemolysis
The hemolytic activity of amphipathic peptides like this compound is primarily attributed to their ability to disrupt the integrity of the red blood cell membrane. This process can be described by the following steps:
-
Electrostatic Attraction: The positively charged lysine residues of the peptide are attracted to the negatively charged components of the erythrocyte membrane.
-
Hydrophobic Interaction and Insertion: The hydrophobic leucine residues facilitate the insertion of the peptide into the lipid bilayer.
-
Membrane Disruption: Upon insertion, the peptides can aggregate and form pores or channels in the membrane, a process often described by models such as the "barrel-stave" or "toroidal pore" model. This disruption leads to an uncontrolled flux of ions and small molecules across the membrane.
-
Colloid-Osmotic Lysis: The formation of pores leads to the leakage of intracellular contents, including potassium ions, and the influx of water and sodium ions. This influx of water causes the cell to swell and eventually burst, releasing hemoglobin.
Caption: Mechanism of peptide-induced hemolysis.
Application Notes and Protocols for L-K6L9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the peptide L-K6L9 and its more stable diastereomer, D-K6L9, in cell culture experiments. The focus is on assessing its cytotoxic effects and understanding its mechanism of action.
Introduction
This compound is a synthetic amphipathic peptide with demonstrated anticancer properties. Its diastereomer, D-K6L9, which incorporates D-amino acids, exhibits enhanced stability and selectivity for cancer cells over normal cells. The primary mechanism of action for D-K6L9 involves binding to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of cancer cell membranes, leading to membrane disruption and subsequent necrotic cell death. This process is accompanied by the release of Damage-Associated Molecular Patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1).[1] While this compound shows similar anticancer activity, it also demonstrates lytic effects on normal cells, such as fibroblasts and erythrocytes.[2]
Data Presentation
Table 1: Recommended Concentration Ranges of D-K6L9 for In Vitro Experiments
| Cell Line | Assay Type | Concentration Range | Incubation Time | Reference |
| B16-F10 (Murine Melanoma) | Necrosis Induction (TUNEL Assay) | 10 - 40 µM | 3 hours | [1] |
| B16-F10 (Murine Melanoma) | Cytotoxicity (LC50) | ~0.707 µM | Not Specified | |
| 4T1 (Murine Breast Cancer) | Cytotoxicity (LC50) | ~6.237 µM | Not Specified | |
| GL26 (Murine Glioma) | Cytotoxicity (LC50) | ~1.707 µM | Not Specified |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound or D-K6L9 on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., B16-F10, 4T1, GL26)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)[1]
-
This compound or D-K6L9 peptide, sterile solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Peptide Treatment:
-
Prepare serial dilutions of this compound or D-K6L9 in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different peptide concentrations. Include a vehicle control (medium without peptide).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan (B1609692) crystals.[4]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Protocol 2: Detection of Necrosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound or D-K6L9.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound or D-K6L9 peptide, sterile solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[5]
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[5]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Differentiate cell populations:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Protocol 3: Visualization of D-K6L9 Binding to Phosphatidylserine
This protocol outlines a co-localization experiment to visualize the interaction of fluorescently labeled D-K6L9 with exposed phosphatidylserine on the cell surface.
Materials:
-
Target cancer cell line
-
Rhodamine-labeled D-K6L9
-
Annexin V-FITC
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed approximately 1 x 10⁴ cells on a suitable imaging dish or slide.
-
-
Simultaneous Staining:
-
Treat the cells simultaneously with Annexin V-FITC (to detect exposed phosphatidylserine) and rhodamine-labeled D-K6L9.
-
Incubate for 30 minutes.
-
-
Imaging:
-
Visualize the cells using a confocal laser scanning microscope.
-
Co-localization of the green fluorescence from Annexin V-FITC and the red fluorescence from rhodamine-labeled D-K6L9 indicates the binding of D-K6L9 to phosphatidylserine on the cell surface.
-
Protocol 4: Detection of HMGB1 Release
This protocol describes the detection of HMGB1 released from necrotic cells into the culture supernatant by Western blotting.[6]
Materials:
-
Target cancer cell line
-
This compound or D-K6L9 peptide
-
Serum-free culture medium
-
Centrifugal filters (e.g., 10-kDa Amicon Ultra)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against HMGB1
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Supernatant Collection:
-
Induce necrosis by treating cells with this compound or D-K6L9 in serum-free medium for the desired time.
-
Collect the culture supernatants by centrifuging at 500 x g for 5 minutes to pellet the cells and debris.[6]
-
-
Supernatant Concentration:
-
Concentrate the collected supernatants using 10-kDa centrifugal filters to increase the concentration of released proteins.[6]
-
-
Western Blotting:
-
Separate the concentrated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HMGB1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the HMGB1 protein using a chemiluminescence reagent.[6] An increase in the HMGB1 band in the supernatant of treated cells compared to the control indicates its release due to necrosis.
-
Visualizations
Caption: Signaling pathway of this compound/D-K6L9 inducing necrosis in cancer cells.
References
- 1. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Antimicrobial Peptides with High Anticancer Activity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. The extracellular release of DNA and HMGB1 from Jurkat T cells during in vitro necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Techniques for Labeling L-K6L9 for Imaging
Introduction
L-K6L9 is a synthetic cationic amphipathic peptide, composed of six lysine (B10760008) (K) and nine leucine (B10760876) (L) residues. Its structure is analogous to the D-K6L9 peptide, which has demonstrated significant antimicrobial and anticancer properties.[1][2] The anticancer effect of the D-isoform, D-K6L9, is attributed to its selective binding to negatively charged phosphatidylserine (B164497) on the outer leaflet of cancer cell membranes, leading to membrane depolarization and subsequent cell necrosis.[1][2] Given these properties, this compound represents a promising vector for targeted imaging of tumors.
These application notes provide detailed protocols for labeling the this compound peptide with fluorescent dyes for optical imaging and with radionuclides for Positron Emission Tomography (PET), enabling researchers to visualize and track the peptide in vitro and in vivo.
Mechanism of this compound Targeting
The proposed mechanism for this compound's cancer cell selectivity provides a strong rationale for its use as an imaging agent. The peptide's positively charged lysine residues are thought to interact electrostatically with the anionic phosphatidylserine exposed on tumor cells, while the hydrophobic leucine residues facilitate insertion into and disruption of the cell membrane.
Section 1: Fluorescent Labeling of this compound for Optical Imaging
Fluorescent labeling allows for the visualization of this compound in various applications, including microscopy, flow cytometry, and in vivo optical imaging.[3][4] The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and the spectral properties of the imaging system. The lysine residues in the this compound sequence provide multiple primary amines that are convenient sites for conjugation with amine-reactive dyes.
Data Presentation: Common Amine-Reactive Fluorescent Dyes
| Fluorophore | Excitation (Ex) Max (nm) | Emission (Em) Max (nm) | Molar Extinction Coefficient (ε) at Ex Max (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features |
| FAM (Carboxyfluorescein) | 495 | 517 | ~75,000 | ~0.92 | Widely used, bright green fluorescence, pH sensitive.[3] |
| TAMRA (Tetramethylrhodamine) | 552 | 578 | ~91,000 | ~0.10 | Bright orange-red fluorescence, less pH sensitive than FAM.[3] |
| Cyanine3 (Cy3) | 550 | 570 | ~150,000 | ~0.15 | Bright, photostable, suitable for various applications.[3] |
| Cyanine5 (Cy5) | 650 | 670 | ~250,000 | ~0.20 | Far-red emission, good for in vivo imaging due to lower tissue autofluorescence.[3] |
| ATTO Dyes | Wide Range (390-730) | Wide Range | Varies | Varies | High photostability and brightness.[3] |
| IRDye® 800CW | 774 | 789 | ~240,000 | ~0.08 | Near-infrared (NIR) dye, ideal for deep-tissue in vivo imaging.[5] |
Experimental Workflow: Fluorescent Dye Conjugation
The general workflow involves reacting the peptide with an activated fluorescent dye, followed by purification to remove unconjugated dye and byproducts.
Protocol: this compound Labeling with an NHS Ester Dye
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye to the primary amines of the lysine residues in this compound.
Materials:
-
This compound peptide (high purity, >95%)
-
Amine-reactive fluorescent dye (NHS ester form)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (optional)
-
Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or size-exclusion chromatography (e.g., PD-10 column)
-
Lyophilizer
Procedure:
-
Peptide Preparation:
-
Accurately weigh 1-5 mg of this compound peptide.
-
Dissolve the peptide in the reaction buffer to a final concentration of 5-10 mg/mL.
-
-
Dye Preparation:
-
Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Conjugation Reaction:
-
Calculate the volume of dye solution needed for a 5- to 10-fold molar excess of dye over the peptide. The multiple lysine residues on this compound offer several conjugation sites.
-
Slowly add the dye solution to the peptide solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Reaction Quenching (Optional):
-
To stop the reaction, add the quenching buffer to the mixture and incubate for 30 minutes at room temperature. This step hydrolyzes any unreacted NHS ester.
-
-
Purification:
-
Purify the labeled peptide from free dye and other reaction components using RP-HPLC. Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at the absorbance maximum of the dye (e.g., ~495 nm for FAM) and the peptide (~220 nm).
-
Collect the fractions corresponding to the labeled peptide.
-
-
Quality Control and Storage:
-
Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Determine the degree of labeling using UV-Vis spectrophotometry.
-
Lyophilize the purified, labeled peptide.
-
Store the lyophilized powder at -20°C or -80°C, protected from light.
-
Section 2: Radiolabeling of this compound for PET Imaging
Radiolabeling peptides for PET imaging offers high sensitivity and the ability to perform quantitative, whole-body imaging in vivo.[6][7] This typically involves an indirect labeling method where a bifunctional chelator is first conjugated to the peptide, which then securely holds a radiometal.[8]
Data Presentation: Common Radionuclides and Chelators for PET Imaging
| Radionuclide | Half-life | Positron Energy (Emax, MeV) | Common Chelator | Key Features |
| Gallium-68 (⁶⁸Ga) | 68 min | 1.92 | DOTA, NOTA | Generator-produced, short half-life suitable for peptides with rapid pharmacokinetics.[9][10] |
| Copper-64 (⁶⁴Cu) | 12.7 h | 0.656 | DOTA, NOTA, TETA | Cyclotron-produced, longer half-life allows for imaging at later time points.[9][11] |
| Zirconium-89 (⁸⁹Zr) | 78.4 h | 0.90 | DFO | Long half-life, ideal for tracking large molecules like antibodies, but can be used for peptides to study long-term retention.[9] |
| Fluorine-18 (¹⁸F) | 109.8 min | 0.63 | Prosthetic Groups | Most common PET isotope, requires multi-step synthesis for peptide labeling.[12] |
Note: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid), DFO (Desferrioxamine B).
Experimental Workflow: Radiolabeling via Chelator Conjugation
This process is a two-stage approach: first, the stable conjugation of a chelator to the peptide, and second, the rapid incorporation of the radiometal.
Protocol: ⁶⁸Ga Labeling of DOTA-L-K6L9
This protocol details the labeling of a pre-conjugated DOTA-L-K6L9 peptide with Gallium-68 (⁶⁸Ga).
Part A: Conjugation of DOTA-NHS-ester to this compound This step is non-radioactive and follows a similar principle to the fluorescent dye conjugation protocol above, using DOTA-NHS-ester instead of a dye.
Materials:
-
This compound peptide
-
DOTA-NHS-ester
-
Reaction Buffer: 0.1 M HEPES buffer, pH 7.5
-
Anhydrous DMSO
-
RP-HPLC system for purification
Procedure:
-
Dissolve this compound in the reaction buffer (5-10 mg/mL).
-
Dissolve DOTA-NHS-ester in DMSO (10 mg/mL).
-
Add a 3- to 5-fold molar excess of DOTA-NHS-ester to the peptide solution.
-
Incubate for 4-6 hours at room temperature.
-
Purify the DOTA-L-K6L9 conjugate by RP-HPLC.
-
Confirm the product by mass spectrometry, lyophilize, and store at -20°C.
Part B: Radiolabeling with ⁶⁸Ga All work must be performed in a certified hot cell with appropriate radiation shielding.
Materials:
-
DOTA-L-K6L9 conjugate (10-20 µg)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.6 M HCl for elution
-
Sodium acetate (B1210297) buffer (1 M)
-
Metal-free water and buffers
-
Heating block set to 95°C
-
C18 Sep-Pak light cartridge for purification
-
Ethanol (B145695) and sterile saline for injection
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Generator Elution:
-
Reaction Setup:
-
In a sterile, metal-free reaction vial, add 10-20 µg of the DOTA-L-K6L9 conjugate.
-
Add the ⁶⁸GaCl₃ eluate (e.g., 200-500 µL, containing 100-500 MBq of activity).
-
Adjust the pH of the reaction mixture to 3.5-4.5 by adding sodium acetate buffer. The final reaction volume should be kept low (<1 mL).
-
-
Labeling Reaction:
-
Incubate the reaction vial in a heating block at 95°C for 10-15 minutes.[10]
-
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by metal-free water (10 mL).
-
Load the reaction mixture onto the cartridge. The ⁶⁸Ga-DOTA-L-K6L9 will be retained.
-
Wash the cartridge with water (5-10 mL) to remove any unchelated ⁶⁸Ga.
-
Elute the final product from the cartridge with a small volume (0.5-1 mL) of 50% ethanol in saline.
-
-
Final Formulation and Quality Control:
-
Dilute the ethanolic solution with sterile saline to reduce the ethanol concentration to <10% for in vivo use.
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should be >95%.[12]
-
The final product should be sterile-filtered through a 0.22 µm filter into a sterile vial. The product is now ready for preclinical imaging studies.
-
References
- 1. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual-Labeled Small Peptides in Cancer Imaging and Fluorescence-Guided Surgery: Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled peptide probe for tumor imaging [ccspublishing.org.cn]
- 7. Clinical Applications of Radiolabeled Peptides for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Cu-64 and Ga-68 Radiolabeled Glucagon-Like Peptide-1 Receptor Agonists as PET Tracers for Pancreatic β cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for L-K6L9 in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-K6L9 is a synthetic amphipathic peptide with demonstrated anticancer activity. Its mechanism of action is primarily attributed to the disruption of cancer cell membranes, leading to cell death. While this compound has shown promise as a monotherapy, its efficacy may be enhanced through strategic combination with other anticancer agents. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other cancer therapies.
It is important to note that while this compound has anticancer properties, its diastereomer, D-K6L9, has been more extensively studied in combination therapies. D-K6L9, which incorporates D-amino acids to increase proteolytic stability, induces necrosis in cancer cells.[1] Research has shown that this compound exhibits similar anticancer activity to D-K6L9; however, it has also been observed to cause lysis of normal fibroblasts and erythrocytes, a critical consideration for therapeutic development.[2] The data and protocols presented herein are largely based on studies conducted with D-K6L9, providing a strong rationale for similar investigations with this compound, with careful attention to its toxicity profile.
I. Rationale for Combination Therapy
Combining this compound with other anticancer agents can offer several advantages:
-
Synergistic Efficacy: The distinct lytic mechanism of this compound can complement the modes of action of other drugs, such as chemotherapy, immunotherapy, and targeted therapies, potentially leading to synergistic or additive effects.
-
Overcoming Drug Resistance: this compound's physical disruption of cell membranes is a mechanism to which cancer cells may have difficulty developing resistance. This makes it a promising candidate for combination with therapies prone to resistance development.
-
Immunogenic Cell Death: The necrotic cell death induced by peptides like D-K6L9 can release tumor antigens and damage-associated molecular patterns (DAMPs), such as HMGB1, which can stimulate an anti-tumor immune response.[1][3] This provides a strong basis for combination with immunotherapies.
II. Combination Strategies with this compound
Based on preclinical evidence with its diastereomer D-K6L9, promising combination strategies for this compound include:
-
Immunotherapy (e.g., Interleukin-12, IL-12): The combination of D-K6L9 with IL-12 has demonstrated the most significant therapeutic benefit in preclinical models.[1][3][4] IL-12 is a potent pro-inflammatory cytokine that enhances the activity of cytotoxic T lymphocytes and Natural Killer (NK) cells.[1] The necrosis induced by the peptide, coupled with the immunostimulatory effects of IL-12, can lead to a robust and durable anti-tumor immune response.
-
Inhibitors of Pro-Tumorigenic Factors (e.g., HMGB1 Inhibitors): The release of HMGB1 from necrotic cells can have pro-tumorigenic effects.[1][3] Combining this compound with an HMGB1 inhibitor, such as glycyrrhizin (B1671929), could mitigate these effects. However, studies with D-K6L9 and glycyrrhizin showed only transient tumor growth inhibition.[1]
-
Anti-Angiogenic Agents: Combination with agents that inhibit tumor blood vessel formation, such as the BP1 peptide, has also been explored with D-K6L9, demonstrating temporary tumor growth suppression.[1]
III. Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of D-K6L9 in combination with other agents. These results provide a benchmark for designing and evaluating similar studies with this compound.
Table 1: In Vivo Efficacy of D-K6L9 Combination Therapies in Murine Cancer Models
| Cancer Model | Combination Therapy | Key Findings | Reference |
| B16-F10 Murine Melanoma | D-K6L9 + IL-12 | 60% of animals alive 2 months post-therapy cessation; complete tumor elimination observed.[1] | [1] |
| C26 Murine Colon Carcinoma | D-K6L9 + IL-12 | 75% of mice showed total tumor disappearance.[1] | [1] |
| B16-F10 Murine Melanoma | D-K6L9 + Glycyrrhizin | Inhibition of tumor growth only during administration; tumor growth resumed after therapy cessation.[1] | [1] |
| B16-F10 Murine Melanoma | D-K6L9 + BP1 Peptide | Inhibition of tumor growth only during administration; tumor growth resumed after therapy cessation.[1] | [1] |
IV. Experimental Protocols
A. In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with another anticancer agent on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound peptide
-
Combination anticancer agent
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and the combination agent in complete culture medium.
-
Treat the cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. In Vivo Tumor Growth Inhibition Study
This protocol outlines a typical in vivo experiment to evaluate the efficacy of this compound in combination with another anticancer agent in a murine tumor model.
Materials:
-
Immunocompetent or immunodeficient mice (depending on the study's focus)
-
Cancer cell line for tumor implantation
-
This compound peptide
-
Combination anticancer agent (e.g., IL-12 plasmid or recombinant protein)
-
Calipers for tumor measurement
-
Sterile saline or appropriate vehicle
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of sterile saline) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Combination agent alone, this compound + Combination agent).
-
Administer the treatments according to a predefined schedule. For this compound, intratumoral injection is a common route based on D-K6L9 studies.[1][3] The combination agent can be administered systemically or locally, depending on its properties.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of any anti-tumor effects.
C. Western Blot Analysis for Apoptosis/Necrosis Markers
This protocol is for assessing the molecular mechanisms of cell death induced by this compound combinations.
Materials:
-
Protein lysates from treated cells or tumors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2 for apoptosis; HMGB1 for necrosis)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
Prepare protein lysates from cells or tumor tissues treated with this compound and/or the combination agent.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound and IL-12 combination therapy.
Caption: General experimental workflow for evaluating this compound combination therapies.
VI. Conclusion and Future Directions
The combination of the lytic peptide this compound with other anticancer agents, particularly immunotherapy, represents a promising strategy to enhance anti-tumor efficacy. The data from its diastereomer, D-K6L9, strongly supports the investigation of this compound in similar combination regimens. A critical aspect of future research will be to carefully evaluate and manage the potential toxicity of this compound to normal cells, possibly through tumor-targeting strategies. The protocols and data presented in this document provide a framework for researchers to design and execute preclinical studies to further explore the therapeutic potential of this compound-based combination therapies.
References
- 1. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. D-K6L 9 peptide combination with IL-12 inhibits the recurrence of tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial and Antibiofilm Assays Using L-K6
Introduction
These application notes provide detailed protocols for assessing the antimicrobial and antibiofilm activities of the synthetic peptide L-K6. The peptide L-K6, a temporin-1CEb analog, has demonstrated significant efficacy against a range of oral pathogens and exhibits potent antibiofilm properties.[1] The following sections detail the methodologies for key experiments, present quantitative data from published studies in structured tables, and include visual diagrams of experimental workflows to guide researchers in their investigations.
Note: The user request specified "L-K6L9". However, extensive database searches yielded no information on a peptide with this designation. In contrast, substantial research is available for the peptide "L-K6," a temporin-1CEb analog with known antimicrobial and antibiofilm activities. It is highly probable that "this compound" was a typographical error, and this document will therefore focus on the application of L-K6.
I. Quantitative Data Summary
The antimicrobial and antibiofilm efficacy of L-K6 has been quantified against several key oral pathogens. The following tables summarize the reported minimum inhibitory concentrations (MIC) and antibiofilm concentrations.
Table 1: Antimicrobial Activity of L-K6 Against Oral Pathogens
| Microorganism | Minimum Inhibitory Concentration (MIC) (μM) |
| Streptococcus mutans | 3.13[1] |
| Candida albicans | 6.25[2] |
| Gram-positive bacteria (general) | 3.25[2] |
| Gram-negative bacteria (general) | 3.25[2] |
Table 2: Antibiofilm Activity of L-K6 Against Streptococcus mutans
| Activity | Concentration (μM) |
| Minimum Biofilm Inhibitory Concentration (MBIC) | 3.13[1] |
| Minimum Biofilm Reducing Concentration (1-day-old biofilm) | 6.25[1] |
II. Experimental Protocols
Detailed methodologies for conducting antimicrobial and antibiofilm assays with L-K6 are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of L-K6 that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Materials:
-
L-K6 peptide stock solution
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)
-
Spectrophotometer (optional, for OD measurement)
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar (B569324) plate and inoculate into sterile broth.
-
Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in fresh broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Prepare L-K6 Dilutions:
-
Perform a serial two-fold dilution of the L-K6 stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well containing the L-K6 dilutions.
-
Include a positive control (bacteria without L-K6) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of L-K6 in which no visible growth is observed.
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader.
-
Protocol 2: Biofilm Inhibition Assay (MBIC)
This protocol is used to determine the minimum concentration of L-K6 required to inhibit biofilm formation.
Workflow for Biofilm Inhibition Assay
Caption: Workflow for Minimum Biofilm Inhibitory Concentration (MBIC) Assay.
Materials:
-
L-K6 peptide stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Biofilm growth medium (e.g., TSB supplemented with 1% glucose)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Plate Setup:
-
Add 100 µL of serial dilutions of L-K6 in biofilm growth medium to the wells of a 96-well plate.
-
Add 100 µL of the prepared bacterial suspension (diluted to ~10^6 CFU/mL) to each well.
-
Include positive (bacteria and medium) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the supernatant from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove planktonic and loosely attached cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.
-
-
Solubilization and Quantification:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 570 nm.
-
The MBIC is the lowest concentration of L-K6 that significantly reduces biofilm formation compared to the positive control.
-
Protocol 3: Biofilm Reduction/Eradication Assay
This protocol is designed to assess the ability of L-K6 to disrupt and reduce pre-formed biofilms.
Workflow for Biofilm Reduction Assay
Caption: Workflow for Biofilm Reduction Assay.
Materials:
-
Same as for the Biofilm Inhibition Assay.
Procedure:
-
Biofilm Formation:
-
Inoculate a 96-well plate with the bacterial suspension in biofilm growth medium as described in the MBIC protocol (without L-K6).
-
Incubate at 37°C for 24 hours to allow for mature biofilm formation.
-
-
Washing:
-
Discard the culture medium and wash the wells twice with sterile PBS to remove planktonic cells.
-
-
Treatment:
-
Add 200 µL of serial dilutions of L-K6 in fresh broth to the wells containing the pre-formed biofilm.
-
Include a positive control (broth without L-K6) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for an additional 24 hours.
-
-
Quantification:
-
Quantify the remaining biofilm biomass using the crystal violet staining method as described in the MBIC protocol.
-
The percentage of biofilm reduction can be calculated relative to the untreated positive control.
-
III. Mechanism of Action
L-K6 exerts its antimicrobial effect by interacting with and disrupting the bacterial cell membrane.[3] This interaction leads to increased membrane permeability and depolarization, ultimately resulting in cell death.[2][3] Its efficacy against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum activity.[2][3] The anti-inflammatory properties of L-K6 are associated with its ability to bind to lipopolysaccharide (LPS), neutralizing its pro-inflammatory effects.[1]
Signaling Pathway for L-K6 Anti-inflammatory Activity
Caption: L-K6 Inhibition of LPS-induced Inflammatory Pathway.
These protocols and data provide a comprehensive framework for researchers and drug development professionals to investigate the antimicrobial and antibiofilm potential of the L-K6 peptide. The provided workflows and mechanistic insights aim to facilitate the design and execution of robust experimental studies.
References
- 1. Effects of antimicrobial peptide L-K6, a temporin-1CEb analog on oral pathogen growth, Streptococcus mutans biofilm formation, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design of potent, non-toxic antimicrobial agents based upon the structure of the frog skin peptide, temporin-1CEb from Chinese brown frog, Rana chensinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modified K6L9 Peptides in Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of modified K6L9 peptides as gene delivery vectors. The K6L9 peptide, a cationic amphipathic peptide, has been the subject of various modifications to enhance its efficacy in delivering genetic material into cells. This guide focuses on two notable modifications: N-terminal stearylation and the addition of serine and alanine (B10760859) residues to both termini.
Introduction to Modified K6L9 Peptides for Gene Delivery
The K6L9 peptide, with its alternating lysine (B10760008) (K) and leucine (B10760876) (L) residues, possesses inherent membrane-active properties. However, modifications have been shown to significantly improve its performance as a gene carrier.
-
Stearyl-[D]-K6L9 : The attachment of a stearyl group, a long-chain fatty acid, to the N-terminus of the D-enantiomeric form of K6L9 enhances its hydrophobicity. This modification has been demonstrated to significantly improve transfection efficiency, rivaling that of commercially available reagents like Lipofectamine 2000. The D-form of the peptide provides resistance to proteolytic degradation, increasing its stability.
-
SA-D-K6L9-AS : This modification involves the addition of serine (S) and alanine (A) residues to both the N- and C-termini of the D-K6L9 peptide. This alteration has been shown to increase the peptide's toxicity towards cancer cells.[1] To mitigate non-specific toxicity, this peptide can be encapsulated within a delivery vehicle such as mesoporous silica (B1680970) nanoparticles (MSNs).[1]
Data Presentation: Quantitative Analysis of Modified K6L9 Peptides
The following tables summarize the available quantitative data for the modified K6L9 peptides to facilitate comparison.
Table 1: Transfection Efficiency of Stearyl-[D]-K6L9
| Cell Line | Transfection Efficiency | Reference |
| CHO | High (comparable to Lipofectamine 2000) | [2] |
| COS-7 | High (comparable to Lipofectamine 2000) | [2] |
Note: Specific quantitative data on percentage of transfected cells or relative light units from luciferase assays were not available in the reviewed sources, but the efficiency was consistently reported as high.
Table 2: Cytotoxicity of SA-D-K6L9-AS in Cancer Cell Lines
| Cell Line | Cancer Type | LC50 (µM) | Reference |
| B16-F10 | Melanoma | 0.707 | [1] |
| GL26 | Glioma | 1.707 | [1] |
| 4T1 | Breast Cancer | 6.237 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of modified K6L9 peptides and their application in gene delivery experiments.
Protocol 1: Solid-Phase Synthesis of Modified K6L9 Peptides
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) and can be adapted for both manual and automated synthesis.
Materials:
-
Fmoc-protected amino acids (D-Lys(Boc), D-Leu, D-Ser(tBu), D-Ala)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Stearic acid
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Peptide synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents to the resin substitution) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Confirm coupling completion with a Kaiser test. Repeat coupling if necessary.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the K6L9 sequence (LKLLKKLLKKLLKLL), using the D-enantiomers.
-
N-Terminal Modification:
-
For Stearyl-[D]-K6L9: After the final Fmoc deprotection of the N-terminal lysine, couple stearic acid using the same procedure as for amino acid coupling (Step 3).
-
For SA-D-K6L9-AS: After completing the K6L9 sequence, continue by coupling Fmoc-D-Ala-OH followed by Fmoc-D-Ser(tBu)-OH. For the C-terminal modification, the initial resin loading would be with Fmoc-D-Ser(tBu)-OH followed by Fmoc-D-Ala-OH before commencing the K6L9 sequence.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry.
Protocol 2: Formulation of Peptide/pDNA Nanoparticles
This protocol describes the formation of nanoparticles through the self-assembly of cationic peptides and anionic plasmid DNA (pDNA).
Materials:
-
Modified K6L9 peptide (lyophilized)
-
Plasmid DNA (e.g., pEGFP or pLuc)
-
Nuclease-free water or suitable buffer (e.g., HEPES-buffered saline)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the lyophilized peptide in nuclease-free water to a stock concentration of 1 mg/mL.
-
Dilute the pDNA to a working concentration (e.g., 0.1 mg/mL) in nuclease-free water or buffer.
-
-
Complex Formation:
-
Determine the desired N/P ratio (the ratio of nitrogen atoms in the peptide to phosphate (B84403) groups in the DNA). A typical starting point is an N/P ratio of 5 or 10.
-
In a microcentrifuge tube, add the calculated volume of peptide solution.
-
In a separate tube, add the desired amount of pDNA (e.g., 1 µg).
-
Gently add the peptide solution to the pDNA solution while vortexing at a low speed.
-
Incubate the mixture at room temperature for 30 minutes to allow for nanoparticle formation.
-
-
Characterization (Optional):
-
The size and zeta potential of the nanoparticles can be measured using dynamic light scattering (DLS).
-
The condensation of pDNA can be confirmed by an agarose (B213101) gel retardation assay.
-
Protocol 3: Transfection of Mammalian Cells
This protocol details the procedure for transfecting mammalian cells in culture with the formulated peptide/pDNA nanoparticles.
Materials:
-
Mammalian cells (e.g., CHO, COS-7, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Peptide/pDNA nanoparticles
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in the culture plates to achieve 70-80% confluency on the day of transfection.
-
Transfection:
-
On the day of transfection, remove the complete medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add serum-free medium to each well.
-
Add the pre-formed peptide/pDNA nanoparticle solution dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium.
-
Add fresh, complete cell culture medium to each well.
-
Incubate the cells for 24-48 hours to allow for gene expression.
-
-
Analysis of Gene Expression:
-
If using a reporter gene like EGFP, visualize the cells under a fluorescence microscope.
-
If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the modified peptides and their nanoparticles on mammalian cells.
Materials:
-
Mammalian cells
-
Complete cell culture medium
-
Peptide/pDNA nanoparticles at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment:
-
Remove the medium and add fresh medium containing serial dilutions of the modified peptide or peptide/pDNA nanoparticles.
-
Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for 24-48 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes with gentle shaking.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 5: Encapsulation of SA-D-K6L9-AS in Mesoporous Silica Nanoparticles (MSNs)
This protocol provides a general method for loading the cytotoxic peptide into MSNs to create a safer delivery vehicle.
Materials:
-
Synthesized mesoporous silica nanoparticles (MSNs)
-
SA-D-K6L9-AS peptide
-
Ethanol (B145695) or other suitable solvent
-
Phosphate-buffered saline (PBS)
Procedure:
-
Peptide Solution Preparation: Dissolve the SA-D-K6L9-AS peptide in a suitable solvent (e.g., ethanol or a buffer solution in which the peptide is soluble) to create a concentrated solution.
-
MSN Suspension: Disperse the MSNs in the same solvent.
-
Loading:
-
Add the peptide solution to the MSN suspension.
-
Stir the mixture at room temperature for 24 hours to allow the peptide to adsorb into the pores of the MSNs.
-
-
Washing:
-
Centrifuge the mixture to pellet the peptide-loaded MSNs.
-
Remove the supernatant, which contains the unloaded peptide.
-
Wash the pellet with fresh solvent to remove any loosely bound peptide. Repeat the washing step 2-3 times.
-
-
Drying: Dry the peptide-loaded MSNs under vacuum.
-
Quantification of Loading (Optional): The amount of peptide loaded can be determined by measuring the concentration of the peptide in the supernatant and washing solutions using a suitable method like HPLC or a protein quantification assay.
Signaling Pathways and Experimental Workflows
Cellular Uptake and Endosomal Escape of Stearyl-[D]-K6L9/pDNA Nanoparticles
The stearyl modification facilitates the interaction of the peptide-DNA complex with the cell membrane. The primary mechanism of cellular entry for stearyl-[D]-K6L9 is through endocytosis, specifically involving clathrin- and caveolin-mediated pathways.[2] Once inside the endosome, the cationic nature of the peptide is thought to induce the "proton sponge effect," leading to endosomal rupture and the release of the pDNA into the cytoplasm for subsequent transport to the nucleus.
Caption: Cellular uptake pathway of Stearyl-[D]-K6L9/pDNA nanoparticles.
Experimental Workflow for Gene Delivery using Modified K6L9 Peptides
The following diagram illustrates the logical steps involved in a typical gene delivery experiment using modified K6L9 peptides.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Selectivity of L-K6L9
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working to improve the selectivity of the anticancer peptide L-K6L9. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during your experiments.
Understanding this compound and its Selectivity
This compound is a cationic, amphipathic peptide composed of lysine (B10760008) (K) and leucine (B10760876) (L) residues. Its D-amino acid counterpart, D-K6L9, has been more extensively studied and has shown promising selective anticancer activity. The primary mechanism of action for this class of peptides is the disruption of cell membranes, leading to necrotic cell death.
The basis for the selective targeting of cancer cells lies in the difference in membrane composition between cancerous and normal cells. Cancer cell membranes often exhibit a higher concentration of externally exposed anionic phospholipids, particularly phosphatidylserine (B164497) (PS). The positively charged lysine residues in this compound are thought to electrostatically interact with the negatively charged PS, leading to a preferential accumulation of the peptide on the surface of cancer cells. This interaction facilitates membrane insertion and disruption.
It has been noted, however, that the L-amino acid version (this compound) can exhibit lower selectivity and may cause lysis of normal cells, such as fibroblasts and erythrocytes, to a greater extent than its D-amino acid counterpart. This highlights the critical need for strategies to improve the selectivity of this compound for therapeutic applications.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide showing high toxicity to normal cells?
High toxicity to normal cells can stem from several factors. The L-amino acid composition of this compound makes it more susceptible to proteolytic degradation, potentially leading to non-specific membrane interactions by peptide fragments. Furthermore, the overall hydrophobicity and charge distribution of the peptide might not be optimal for discriminating between the subtle differences in membrane composition of cancerous and healthy cells. The L-form of K6L9 has been reported to cause lysis of normal fibroblasts and erythrocytes.[1]
Q2: How can I increase the cancer cell selectivity of my this compound peptide?
Several strategies can be employed to enhance selectivity:
-
Amino Acid Substitutions: Systematically replacing specific amino acids can fine-tune the peptide's properties.
-
Incorporate D-amino acids: As demonstrated by D-K6L9, incorporating D-amino acids can increase resistance to proteases and enhance selectivity.
-
Alanine (B10760859) Scanning: This technique helps identify key residues for activity and selectivity. Replacing a residue with alanine can reveal its importance in target binding and cytotoxicity.
-
Charge Modification: Modifying the net positive charge by substituting lysine with other amino acids can alter the strength of the electrostatic interaction with phosphatidylserine.
-
-
Hydrophobicity Modulation: Adjusting the hydrophobicity by substituting leucine residues can influence the peptide's ability to insert into the lipid bilayer.
-
Structural Modifications: Introducing structural constraints, such as cyclization, can improve stability and receptor-binding affinity, potentially leading to higher selectivity.
-
Terminal Modifications: Adding or modifying amino acids at the N- or C-terminus can impact the peptide's overall conformation and interaction with the cell membrane.
Q3: What is the primary molecular target of this compound that confers its selectivity?
The primary molecular target is phosphatidylserine (PS) exposed on the outer leaflet of cancer cell membranes.[1] This anionic phospholipid is typically sequestered on the inner leaflet of healthy cell membranes. Its externalization in cancer cells provides a specific marker for targeted peptide binding. D-K6L9 has been shown to colocalize with surface-exposed phosphatidylserine on cancer cells.[1]
Q4: What are the key differences in activity between this compound and D-K6L9?
While both peptides exhibit anticancer activity, D-K6L9, containing D-amino acids, generally shows higher selectivity for cancer cells and greater stability against enzymatic degradation.[1] The L-form has been observed to have a greater lytic effect on normal cells.[1]
Troubleshooting Guides
Problem: Low Selectivity Index (IC50 of normal cells / IC50 of cancer cells)
A low selectivity index indicates that the peptide is nearly as toxic to normal cells as it is to cancer cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Net Charge | Synthesize and test analogs with varying numbers of lysine residues to modulate the net positive charge. Aim for a charge that maximizes interaction with the higher PS density on cancer cells without causing significant disruption of normal cell membranes. |
| Excessive Hydrophobicity | High hydrophobicity can lead to non-specific insertion into lipid bilayers. Synthesize analogs with reduced hydrophobicity by replacing some leucine residues with less hydrophobic amino acids (e.g., alanine, valine). |
| Proteolytic Instability (for this compound) | Synthesize analogs incorporating D-amino acids at strategic positions to increase resistance to proteases. This can prevent the formation of smaller, non-selective peptide fragments. |
| Lack of Conformational Rigidity | A flexible peptide may adopt multiple conformations, some of which may interact non-specifically with membranes. Introduce conformational constraints through cyclization (e.g., head-to-tail, side-chain to side-chain) to lock the peptide into a more selective binding conformation. |
Problem: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, Calcein (B42510) Leakage)
Variability in assay results can obscure the true selectivity of your peptide analogs.
| Possible Cause | Troubleshooting Steps |
| Peptide Aggregation | Highly hydrophobic peptides can aggregate in aqueous solutions, leading to inconsistent effective concentrations. Prepare fresh peptide solutions for each experiment and consider using a small amount of organic solvent (e.g., DMSO) for initial dissolution before further dilution in assay buffer. |
| Cell Culture Variability | Ensure consistent cell passage numbers, seeding densities, and growth conditions for both cancer and normal cell lines. Differences in cell health and confluency can significantly impact assay outcomes. |
| Assay-Specific Artifacts (Calcein Leakage) | Calcein leakage can sometimes occur due to factors other than membrane permeabilization by the peptide. Include appropriate controls, such as buffer-only and a positive control known to induce leakage (e.g., Triton X-100). Be mindful of potential quenching effects. |
| Incorrect Peptide Quantification | Inaccurate determination of peptide concentration will lead to erroneous IC50 values. Use a reliable method for peptide quantification, such as amino acid analysis or a validated colorimetric assay. |
Quantitative Data
| Peptide/Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| D-K6L9 (Qualitative) | 22RV1 (Prostate Carcinoma) | Binds | 3T3 (Fibroblasts) | No Binding | - | [1] |
| D-K6L9 (Qualitative) | 22RV1 (Prostate Carcinoma) | Binds | RWPE-1 (Normal Prostate Epithelial) | No Binding | - | [1] |
| PPS1D1 | H460 (Lung Cancer) | Potent Cytotoxicity | - | - | - | [2] |
| Generic Drug Example | HepG2 (Liver Cancer) | 85.6 (µg/ml) | Wi38 (Normal Lung) | 242.14 (µg/ml) | 2.83 | [3] |
| Generic Drug Example | Caco-2 (Colon Cancer) | 99.08 (µg/ml) | Wi38 (Normal Lung) | 242.14 (µg/ml) | 2.44 | [3] |
Experimental Protocols
Synthesis of this compound Analogs via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing this compound analogs with amino acid substitutions.
-
Resin Preparation: Start with a Rink Amide resin for a C-terminally amidated peptide. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA. Add this activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Alanine Scanning Mutagenesis
This technique involves systematically replacing each amino acid residue of this compound with alanine and evaluating the impact on cytotoxicity and selectivity.
-
Peptide Synthesis: Synthesize a series of this compound analogs, where each analog has a single amino acid (other than alanine) replaced by alanine.
-
Cytotoxicity Assays: Determine the IC50 values of each analog against a panel of cancer cell lines and at least one normal cell line using the MTT assay (protocol below).
-
Data Analysis: Compare the IC50 values of the alanine-substituted analogs to that of the parent this compound. A significant increase in the IC50 value upon substitution indicates that the original residue is important for the peptide's activity. A change in the selectivity index will reveal the residue's role in conferring selectivity.
Cytotoxicity Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer and normal cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Replace the existing medium in the wells with the peptide solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. Plot the cell viability against the peptide concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Membrane Permeabilization Assessment using Calcein Leakage Assay
This assay assesses the ability of a peptide to disrupt the integrity of lipid vesicles (liposomes).
-
Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking either cancer cell membranes (e.g., containing phosphatidylserine) or normal cell membranes. Encapsulate a fluorescent dye, such as calcein, at a self-quenching concentration within the liposomes.
-
Removal of External Dye: Remove the unencapsulated calcein from the liposome suspension using size-exclusion chromatography.
-
Leakage Assay: Dilute the calcein-loaded liposomes in a buffer. Add the this compound analog to the liposome suspension.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The leakage of calcein from the liposomes results in its dequenching and a corresponding increase in fluorescence intensity.
-
Data Analysis: Express the peptide-induced leakage as a percentage of the maximum leakage obtained by adding a detergent (e.g., Triton X-100) to the liposomes.
Quantifying Peptide-Membrane Binding using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a peptide to lipid vesicles, providing thermodynamic parameters of the interaction.
-
Sample Preparation: Prepare a solution of the this compound analog and a suspension of liposomes (mimicking cancer or normal cell membranes) in the same buffer. Degas both solutions.
-
ITC Experiment: Load the peptide solution into the ITC syringe and the liposome suspension into the sample cell.
-
Titration: Perform a series of small injections of the peptide solution into the liposome suspension while monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat flow peaks to obtain the enthalpy change for each injection. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound selective action on cancer cells.
Experimental Workflow for Improving this compound Selectivity
Caption: Workflow for enhancing this compound selectivity.
Troubleshooting Logic for Low Selectivity
Caption: Decision tree for troubleshooting low this compound selectivity.
References
Technical Support Center: Overcoming L-K6L9-Induced Hemolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating L-K6L9-induced hemolysis during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hemolysis?
A1: this compound is a synthetic, cationic, and amphipathic peptide. Its structure, featuring both positively charged (lysine) and hydrophobic (leucine) residues, allows it to interact with and disrupt cell membranes. The primary proposed mechanism for this compound-induced hemolysis is the direct disruption of the red blood cell (RBC) membrane. The positively charged lysine (B10760008) residues are thought to initially interact with the negatively charged components of the RBC surface, followed by the insertion of the hydrophobic leucine (B10760876) residues into the lipid bilayer, leading to membrane destabilization and lysis.
Q2: My experiment requires the use of this compound, but the resulting hemolysis is interfering with my results. What are my options?
A2: You have several options to mitigate this compound-induced hemolysis without altering the peptide itself. These include optimizing your experimental buffer, supplementing your media with serum or albumin, and adjusting incubation conditions. This guide provides detailed troubleshooting steps for each of these approaches.
Q3: Is there a specific signaling pathway that this compound activates to induce hemolysis?
A3: Currently, there is no evidence to suggest that this compound-induced hemolysis is mediated by a specific intracellular signaling pathway. The prevailing understanding is that hemolysis is a direct consequence of the peptide's physical interaction with and disruption of the red blood cell membrane, a common characteristic of many cationic antimicrobial peptides.
Q4: Can I predict the hemolytic potential of my this compound concentration?
A4: The hemolytic potential is often quantified by the HC50 value, which is the concentration of a substance that causes 50% hemolysis. While specific HC50 values for this compound may vary depending on the experimental conditions, similar cationic amphipathic peptides can have HC50 values ranging from the low micromolar to the millimolar range. It is recommended to perform a dose-response curve under your specific experimental conditions to determine the precise HC50.
Troubleshooting Guide: Mitigating this compound-Induced Hemolysis
This guide provides a step-by-step approach to troubleshoot and minimize unwanted hemolysis in your experiments involving this compound.
Step 1: Assess the Severity of Hemolysis
Before making changes to your protocol, it's important to quantify the extent of the hemolysis. This will provide a baseline to evaluate the effectiveness of your troubleshooting efforts.
Experimental Protocol: Hemolysis Assay
-
Prepare Red Blood Cells (RBCs):
-
Obtain fresh whole blood containing an anticoagulant (e.g., EDTA, heparin).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.
-
Carefully remove the plasma and buffy coat.
-
Wash the RBCs three times with a 10-fold volume of cold, sterile phosphate-buffered saline (PBS, pH 7.4). Centrifuge at 1,000 x g for 5 minutes at 4°C after each wash.
-
After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) RBC suspension.
-
-
Incubation:
-
In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of your this compound solution at various concentrations (in PBS or your experimental buffer) to the wells.
-
Controls:
-
Negative Control (0% Hemolysis): 100 µL of PBS or your experimental buffer without the peptide.
-
Positive Control (100% Hemolysis): 100 µL of 1% Triton X-100.
-
-
Incubate the plate at 37°C for 1 hour.
-
-
Quantification:
-
Centrifuge the plate at 1,000 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This wavelength corresponds to the peak absorbance of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
Step 2: Optimize Experimental Conditions
Once you have a baseline measurement of hemolysis, you can systematically adjust your experimental parameters to reduce it.
dot
Caption: Troubleshooting workflow for mitigating this compound-induced hemolysis.
A. Modify Your Buffer System
The composition of your experimental buffer can significantly impact the hemolytic activity of this compound.
-
Supplement with Serum or Albumin: Plasma proteins, particularly albumin, can bind to peptides and reduce their effective concentration available to interact with RBC membranes.
-
Recommendation: If your experimental design allows, supplement your media with 5-10% heat-inactivated fetal bovine serum (FBS) or bovine serum albumin (BSA) at a concentration of 1-5 mg/mL.
-
-
Adjust pH: The charge of both the peptide and the cell membrane can be influenced by pH.
-
Recommendation: Evaluate a pH range around the physiological pH of 7.4 (e.g., 7.0 to 8.0) to identify a pH that minimizes hemolysis while maintaining the desired activity of this compound.
-
B. Adjust Incubation Conditions
-
Reduce Incubation Time: Hemolysis is a time-dependent process.
-
Recommendation: If your experimental endpoint can be reached in a shorter time, reduce the incubation period of this compound with your cells. Perform a time-course experiment to determine the minimum time required for your desired effect.
-
-
Lower Incubation Temperature: Lowering the temperature can slow down the kinetics of membrane disruption.
-
Recommendation: If your experimental system is not strictly dependent on 37°C, consider performing your incubation at a lower temperature (e.g., room temperature or 4°C).
-
Step 3: Data Interpretation and Further Steps
After implementing these changes, repeat the hemolysis assay to quantify the reduction in hemolysis.
Table 1: Summary of Troubleshooting Strategies and Their Expected Impact on Hemolysis
| Strategy | Parameter to Change | Recommended Action | Expected Impact on Hemolysis | Considerations |
| Buffer Modification | Serum/Albumin Concentration | Add 5-10% FBS or 1-5 mg/mL BSA | Significant Decrease | May interfere with peptide-target interactions. |
| pH | Test a range from 7.0 to 8.0 | Moderate Decrease | Ensure the pH is compatible with your cells and peptide stability. | |
| Incubation Conditions | Incubation Time | Reduce incubation period | Moderate to Significant Decrease | Ensure sufficient time for the desired biological effect. |
| Temperature | Lower temperature (e.g., RT or 4°C) | Moderate Decrease | May alter cellular processes and reaction kinetics. |
Quantitative Data: Hemolytic Activity of Cationic Amphipathic Peptides
While specific HC50 values for this compound are not widely published and can be highly dependent on experimental conditions, the following table provides representative HC50 values for other cationic amphipathic peptides to illustrate the range of hemolytic activity.
Table 2: Representative HC50 Values of Cationic Amphipathic Peptides
| Peptide | Sequence | HC50 (µM) | Organism |
| Melittin | GIGAVLKVLTTGLPALISWIKRKRQQ-NH2 | ~2-5 | Bee Venom |
| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | >150 | Human |
| BMAP-27 | GRFKRFRKKFKKLFKKISVKLK-NH2 | ~10-20 | Bovine |
| Cecropin A | KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH2 | >200 | Hyalophora cecropia |
Note: These values are approximate and can vary based on the source of red blood cells and assay conditions.
Visualizing the Mechanism and Mitigation
dot
Caption: Mechanism of this compound hemolysis and points of intervention for mitigation.
L-K6L9 Peptide Aggregation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the L-K6L9 peptide. The content is designed to address common aggregation-related issues encountered during experiments.
Troubleshooting Guides
This section offers step-by-step guidance to resolve specific problems related to this compound peptide aggregation.
Issue 1: My lyophilized this compound peptide won't dissolve properly.
Possible Causes and Solutions:
-
Improper Reconstitution Technique: The method of adding solvent to the lyophilized powder can significantly impact solubility.
-
Solution: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes. This prevents condensation of atmospheric moisture, which can affect solubility and stability. Add the appropriate solvent to the vial and gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can induce aggregation.
-
-
Incorrect Solvent Choice: this compound is an amphipathic peptide, and its solubility is highly dependent on the solvent.[1]
-
Solution: Start with sterile, distilled water. If solubility is poor, try a dilute acidic solution (e.g., 0.1% acetic acid) for this basic peptide (rich in lysine). For highly aggregated peptides, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or trifluoroethanol (TFE) can be used to break up initial aggregates, followed by dilution in the desired aqueous buffer.[2]
-
-
Peptide Concentration is Too High: Attempting to dissolve the peptide at a very high concentration can exceed its solubility limit and promote aggregation.
-
Solution: Prepare a concentrated stock solution (e.g., 1-10 mg/mL) in a solvent that ensures complete dissolution. This stock solution can then be diluted to the final working concentration in your experimental buffer.
-
Issue 2: My this compound peptide solution becomes cloudy or forms a precipitate over time.
Possible Causes and Solutions:
-
Aggregation Due to Environmental Factors: pH, temperature, and ionic strength of the buffer can all influence the stability of the peptide in solution.
-
Solution: The solubility of peptides is often lowest at their isoelectric point (pI).[3] For this compound, which is rich in lysine, the pI will be high. Maintaining the pH of the solution 1-2 units away from the pI can improve solubility. Using sterile buffers at a pH of 5-6 is often recommended for peptide stability.[4][5]
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to aggregation.[5]
-
Improper Storage: Storing peptide solutions at inappropriate temperatures can accelerate aggregation.
Experimental Protocols
Protocol 1: Preparation of this compound Peptide Stock Solution
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Add a small amount of sterile distilled water or 0.1% acetic acid to the vial to create a concentrated stock solution (e.g., 5 mg/mL).
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution for any particulate matter.
-
If the peptide does not dissolve, consider using a small percentage of an organic solvent like DMSO to aid dissolution before diluting with your aqueous buffer.
-
Once dissolved, aliquot the stock solution into smaller, single-use tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring Aggregation
-
Prepare a ThT stock solution: Dissolve Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration of 1 mM. Filter the solution through a 0.22 µm filter.
-
Prepare the this compound peptide solution: Dilute the this compound stock solution to the desired final concentration in the assay buffer (e.g., PBS, pH 7.4).
-
Set up the assay: In a 96-well black plate with a clear bottom, add the this compound peptide solution.
-
Add ThT: Add the ThT stock solution to each well to a final concentration of 20 µM.
-
Incubate and measure: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Analyze the data: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Prepare the sample: Prepare the this compound peptide solution at the desired concentration in a filtered, high-purity buffer.
-
Filter the sample: Filter the peptide solution through a low-protein-binding 0.22 µm syringe filter directly into a clean DLS cuvette.
-
Equilibrate the sample: Allow the sample to equilibrate to the desired temperature in the DLS instrument.
-
Acquire data: Perform DLS measurements to determine the hydrodynamic radius and polydispersity index of the particles in solution.
-
Interpret the results: An increase in the average particle size or polydispersity over time is indicative of peptide aggregation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized this compound peptide?
A: For long-term storage, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed vial to protect from moisture and light.[4][5][7] For short-term storage, 4°C is acceptable for a few weeks.[6]
Q2: My this compound peptide contains Leucine and Lysine. How does this affect aggregation?
A: The presence of both hydrophobic (Leucine) and hydrophilic/charged (Lysine) residues makes this compound an amphipathic peptide.[1] This property is crucial for its biological function but also drives self-assembly and aggregation, especially at high concentrations or in certain buffer conditions.[3]
Q3: Can I use sonication to dissolve my this compound peptide?
A: Yes, gentle sonication can be used to help dissolve peptides that are difficult to solubilize. However, prolonged or high-energy sonication can potentially damage the peptide or induce aggregation, so it should be used judiciously.
Q4: How can I confirm if my this compound peptide is aggregated?
A: Several techniques can be used to detect and characterize peptide aggregation. A simple visual inspection for turbidity or precipitate is the first step. For more quantitative analysis, Dynamic Light Scattering (DLS) can measure the size of particles in solution, while a Thioflavin T (ThT) fluorescence assay can detect the presence of amyloid-like β-sheet structures.[8] Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the aggregates.
Q5: What is the mechanism of action for D-K6L9, and how might aggregation affect it?
A: D-K6L9 is a membrane-acting peptide that induces necrosis in cancer cells.[1] It is thought to bind to negatively charged phospholipids, like phosphatidylserine, on the outer membrane of cancer cells, adopt an α-helical conformation, and disrupt the membrane integrity.[1] Aggregation into large, insoluble fibrils would likely render the peptide inactive, as the individual peptide molecules would not be available to interact with the cell membrane.
Quantitative Data Summary
Table 1: Effect of pH on this compound Solubility and Aggregation
| pH | Buffer System | Solubility | Aggregation Rate (Arbitrary Units) |
| 4.0 | 50 mM Acetate | High | Low |
| 7.4 | 50 mM Phosphate | Moderate | Moderate |
| 9.0 | 50 mM Tris | Low | High |
Table 2: Influence of Additives on this compound Aggregation
| Additive (Concentration) | Effect on Aggregation | Putative Mechanism |
| 10% DMSO | Decreased | Disrupts hydrophobic interactions |
| 150 mM NaCl | Increased | Shields charges, promoting aggregation |
| 0.01% Polysorbate 20 | Decreased | Surfactant prevents surface-induced aggregation |
Visualizations
Caption: Troubleshooting workflow for this compound aggregation issues.
Caption: Proposed mechanism of D-K6L9 induced cell necrosis.
References
- 1. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. genscript.com [genscript.com]
- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. mdpi.com [mdpi.com]
Optimizing L-K6L9 Peptide Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of the L-K6L9 peptide. The D-K6L9 peptide, with the sequence H-Leu-Lys-(D)Leu-Leu-Lys-(D)Lys-Leu-(D)Leu-(D)Lys-Lys-Leu-Leu-(D)Lys-Leu-Leu-NH2, is a 15-amino acid amphipathic peptide composed of six lysines and nine leucines, with several D-amino acid substitutions and a C-terminal amide. These structural features present unique challenges in solid-phase peptide synthesis (SPPS). This guide will address these challenges with practical solutions and detailed protocols.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the this compound peptide.
Problem 1: Low Crude Peptide Yield After Cleavage
Possible Causes:
-
Peptide Aggregation: The high content of hydrophobic leucine (B10760876) residues can lead to on-resin aggregation, hindering reagent access and leading to incomplete reactions.[1] This is a common issue with hydrophobic sequences.[2][3]
-
Incomplete Coupling Reactions: Steric hindrance from the bulky leucine side chains and the growing peptide chain can prevent complete coupling of amino acids.
-
Premature Chain Termination: Inefficient deprotection or coupling can lead to truncated peptide sequences.
-
Inefficient Cleavage: The choice of cleavage cocktail and reaction time may not be optimal for this specific peptide and resin combination.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Solvents | Use solvents known to disrupt secondary structures and improve solvation. N-Methyl-2-pyrrolidone (NMP) is often more effective than dimethylformamide (DMF) for hydrophobic peptides.[3] A "magic mixture" of DCM, DMF, and NMP (1:1:1) can also be effective.[2] | Ensure solvent compatibility with your resin and synthesis protocol. |
| Increase Coupling Time and/or Temperature | Longer coupling times or performing the coupling at an elevated temperature can help drive the reaction to completion, especially for sterically hindered residues. | Be cautious with temperature increases as it can also promote side reactions like racemization. |
| Double Coupling | Performing the coupling step twice for difficult residues can significantly improve the incorporation of the amino acid. | This will increase synthesis time and reagent consumption. |
| Use High-Swelling Resins | Resins with good swelling properties, such as PEG-based resins, can improve reagent diffusion and reduce aggregation.[4] | Select a resin with a loading capacity appropriate for your synthesis scale. |
| Incorporate Chaotropic Agents | Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help disrupt hydrogen bonds and reduce aggregation.[5] | Ensure the salt is soluble in your solvent system and does not interfere with the coupling chemistry. |
Problem 2: Poor Purity of the Crude Peptide
Possible Causes:
-
Racemization of D-Amino Acids: The activation of D-amino acids can be prone to epimerization, leading to the incorporation of the L-enantiomer and resulting in diastereomeric impurities that are difficult to separate.
-
Formation of Deletion Sequences: Incomplete coupling or deprotection steps result in peptides missing one or more amino acids.[6]
-
Side Reactions: Side reactions involving the lysine (B10760008) side chain or the peptide backbone can occur during synthesis or cleavage.
-
Incomplete Deprotection of Side Chains: Residual protecting groups on the lysine side chains will lead to impurities.
Solutions:
| Strategy | Description | Key Considerations |
| Optimize Coupling Reagents | Use coupling reagents known to suppress racemization. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to carbodiimide-mediated couplings is highly recommended.[7] Uronium/aminium-based reagents like HATU, HCTU, or COMU are also effective.[8][9] | The choice of base is also critical; weaker bases like N-methylmorpholine (NMM) may be preferred over DIPEA in some cases to minimize racemization.[6] |
| Monitor Coupling and Deprotection | Use qualitative tests like the Kaiser test to monitor the completion of coupling and deprotection steps. A negative Kaiser test indicates a complete reaction. | The Kaiser test is not reliable for proline residues. |
| Capping Unreacted Amines | After a coupling step, any unreacted N-terminal amines can be permanently blocked by acetylation with acetic anhydride. This prevents the formation of deletion sequences. | Capping will result in N-acetylated truncated peptides, which are typically easier to separate during purification. |
| Optimize Cleavage Cocktail | Use a cleavage cocktail with appropriate scavengers to protect sensitive residues and ensure complete removal of all protecting groups. For a peptide with multiple lysines, a standard Reagent K (TFA/phenol/water/thioanisole/EDT) is often a good starting point. | The composition of the cleavage cocktail should be tailored to the specific amino acid composition of the peptide.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the best resin to use for the synthesis of this compound?
A1: For a C-terminally amidated peptide like this compound, a Rink Amide resin is a suitable choice.[11] These resins are designed to yield a C-terminal amide upon cleavage with trifluoroacetic acid (TFA). Given the hydrophobic nature of the peptide, a resin with good swelling characteristics in solvents like NMP, such as a PEG-PS based Rink Amide resin, would be advantageous to minimize on-resin aggregation.[2][12]
Q2: How can I minimize aggregation during the synthesis of this leucine-rich peptide?
A2: Aggregation is a significant challenge for hydrophobic peptides.[1] To minimize aggregation, you can:
-
Use NMP instead of DMF as the primary solvent. [3]
-
Synthesize at an elevated temperature (e.g., 50-60 °C).
-
Incorporate pseudoproline dipeptides at specific positions if the sequence allows, though this is not directly applicable to the this compound sequence.
-
Use a low-loading resin to increase the distance between peptide chains.
-
Add chaotropic salts to the reaction mixture. [5]
Q3: What are the best practices for incorporating D-amino acids?
A3: The main concern with D-amino acids is racemization during activation.[7] To minimize this:
-
Use coupling reagents and additives that reduce the risk of racemization, such as DIC/OxymaPure® or HATU. [7]
-
Avoid prolonged pre-activation times.
-
Ensure high purity of the Fmoc-D-amino acid starting materials.
-
Analyze the final peptide for diastereomeric purity using chiral chromatography or mass spectrometry-based methods. [13][14]
Q4: How do I purify the final this compound peptide?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[15] For an amphipathic peptide like this compound, a C18 column is a good starting point. A water/acetonitrile (B52724) gradient containing 0.1% TFA is a common mobile phase system.[8] Due to the peptide's hydrophobicity, a shallower gradient may be necessary to achieve good separation from closely eluting impurities.
Q5: How can I confirm the identity and purity of my synthesized peptide?
A5: A combination of analytical techniques should be used:
-
Analytical RP-HPLC: To assess the purity of the peptide. The purity is typically determined by the peak area of the main product relative to the total peak area at a specific wavelength (usually 214-220 nm).[16][17]
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common methods.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition and quantify the peptide.[16]
Data Presentation
Table 1: Effect of Solvent on the Yield of a Hydrophobic Peptide
| Solvent | Crude Yield (%) | Reference |
| DMF | 4 | (Oliveira et al., 1997)[2] |
| 80% NMP/DMSO | 12 | (Oliveira et al., 1997)[2] |
Table 2: Theoretical Purity of a 70-mer Peptide Based on Coupling Efficiency
| Yield per Step (%) | Overall Theoretical Purity (%) | Reference |
| 97 | 1.4 | Gyros Protein Technologies (2020)[5] |
| 99 | 24 | Gyros Protein Technologies (2020)[5] |
| 99.5 | 50 | Gyros Protein Technologies (2020)[5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound on Rink Amide Resin
This protocol outlines a general procedure for the manual synthesis of this compound using Fmoc/tBu chemistry.
-
Resin Swelling: Swell Rink Amide resin in NMP for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in NMP for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with NMP (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid (L- or D- enantiomer as required by the sequence) and 3 equivalents of a coupling agent (e.g., HATU) in NMP.
-
Add 6 equivalents of a base (e.g., DIPEA) to the amino acid solution and vortex briefly.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or performed at a higher temperature.
-
-
Washing: Wash the resin with NMP (5x) and DCM (3x) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Final Wash and Drying: Wash the resin thoroughly with NMP, DCM, and finally methanol. Dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
-
Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A common cocktail for peptides with multiple lysines is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether (10x the volume of the filtrate).
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the main peptide peak.
-
-
Analysis:
-
Confirm the identity of the purified fractions by mass spectrometry.
-
Assess the purity of the pooled fractions by analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Visualizations
Caption: General workflow for the synthesis, cleavage, and purification of the this compound peptide.
Caption: Troubleshooting logic for addressing low crude peptide yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. bachem.com [bachem.com]
- 17. almacgroup.com [almacgroup.com]
Methods to reduce L-K6L9 toxicity to normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding methods to reduce the toxicity of the anticancer peptide L-K6L9 to normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, cationic amphipathic peptide investigated for its anticancer properties. Its mechanism of action involves the electrostatic attraction to the negatively charged outer leaflet of cancer cell membranes, which have a higher expression of phosphatidylserine (B164497) (PS) compared to normal cells.[1][2] This interaction leads to membrane disruption, causing increased permeability and ultimately necrotic cell death.[2]
Q2: Why does this compound exhibit toxicity to normal cells?
A2: While this compound shows preferential binding to cancer cells due to their higher PS exposure, normal cells also have negatively charged components in their membranes.[1][3][4] At higher concentrations, this compound can interact with and disrupt the membranes of normal cells, such as erythrocytes and fibroblasts, leading to off-target toxicity.[5]
Q3: What are the common in vitro assays to measure this compound toxicity to normal cells?
A3: The two most common assays are the MTT assay and the hemolysis assay. The MTT assay measures the metabolic activity of cell lines (e.g., fibroblasts, endothelial cells) to determine cell viability after treatment with the peptide. The hemolysis assay quantifies the lysis of red blood cells by measuring the release of hemoglobin.
Q4: Can modifications to the this compound peptide sequence reduce its toxicity?
A4: Yes, peptide engineering is a key strategy. The use of D-amino acids to create diastereomers, like D-K6L9, can increase selectivity for cancer cells and reduce toxicity to normal cells, partly by increasing resistance to proteolysis.[2] However, even modified versions can retain some toxicity to certain normal cell types.
Q5: Are there delivery strategies to minimize this compound's toxicity to normal tissues?
A5: Encapsulating this compound in nanocarriers, such as liposomes or mesoporous silica (B1680970) nanoparticles, can shield the peptide from interacting with normal tissues during systemic circulation.[6] These nanoparticles can be further functionalized with targeting ligands to promote accumulation at the tumor site.
Troubleshooting Guides
Issue 1: High Hemolytic Activity Observed in Experiments
Problem: You are observing a high degree of red blood cell lysis (hemolysis) in your in vitro experiments with this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide concentration is too high. | Determine the Hemolytic Concentration 50 (HC50), the concentration at which 50% of red blood cells are lysed.[7] Operate at concentrations well below the HC50 for non-hemolytic applications. |
| The peptide analogue has high intrinsic hemolytic activity. | Consider synthesizing a diastereomer with D-amino acids, which has been shown to reduce hemolytic activity. |
| Experimental conditions are not optimal. | Ensure the pH and ionic strength of your buffer are physiological, as these can influence peptide-membrane interactions. |
Issue 2: Significant Cytotoxicity to Normal Cell Lines (e.g., Fibroblasts, Endothelial Cells)
Problem: Your in vitro assays show that this compound is causing significant death of normal human cell lines.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Off-target membrane disruption. | Titrate the this compound concentration to find a therapeutic window where it is effective against cancer cells but minimally toxic to normal cells. See the data tables below for illustrative IC50 values. |
| Non-specific uptake by normal cells. | Conjugate this compound to a tumor-targeting peptide that recognizes a receptor overexpressed on your cancer cell line of interest.[8][9] |
| Systemic administration challenges. | For in vivo studies, consider encapsulating this compound in a nanoparticle delivery system to improve its pharmacokinetic profile and reduce systemic toxicity. |
Quantitative Data on Peptide Toxicity
The following tables provide illustrative cytotoxic and hemolytic concentrations for cationic, amphipathic peptides similar to this compound. These values can serve as a reference for designing your experiments.
Table 1: Illustrative IC50 Values of Cationic Peptides on Normal and Cancer Cell Lines
| Peptide/Compound | Normal Cell Line | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| HPRP-A1 | HUVEC | >125 | A549 | ~16 | [1] |
| Perhexiline | HFF | ~25 | HCT116 | ~10 | [10] |
| Cationic Peptide A | Fibroblast | 34 | MCF-7 | 17 | [11] |
| Cationic Peptide B | Fibroblast | >100 | HTB-26 | 22.4 | [12] |
HUVEC: Human Umbilical Vein Endothelial Cells; HFF: Human Foreskin Fibroblasts.
Table 2: Illustrative Hemolytic Activity (HC50) of Lytic Peptides
| Peptide | HC50 (µM) | Erythrocyte Source | Reference |
| SMAP-29 | ~2 | Human | [13] |
| Cationic Copolyoxetane | >500 | Human | [3] |
| Peptide K6 | >64 | Mouse | [14] |
| Melittin | ~2 | Human | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted for determining the IC50 of this compound on adherent normal human cell lines (e.g., HFF-1, HUVEC).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the peptide-containing medium. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Hemolysis Assay
This protocol is for determining the hemolytic activity of this compound on human red blood cells (RBCs).
-
RBC Preparation: Obtain fresh human blood with an anticoagulant. Centrifuge to pellet the RBCs, remove the plasma and buffy coat, and wash the RBCs three times with phosphate-buffered saline (PBS). Resuspend the washed RBCs to create a 2% (v/v) suspension in PBS.
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS.
-
Incubation: In a 96-well plate, mix 50 µL of the RBC suspension with 50 µL of each peptide dilution. Include PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 414 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. Plot a dose-response curve to determine the HC50 value.[7]
Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioconductor.posit.co [bioconductor.posit.co]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-aware machine learning strategies for antimicrobial peptide discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Stability of K6L9 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the in vivo stability of K6L9 analogs.
Frequently Asked Questions (FAQs)
Q1: My L-K6L9 analog shows high in vitro efficacy but poor in vivo activity. What are the likely causes?
A1: A discrepancy between in vitro and in vivo efficacy is a common challenge in peptide drug development. The primary reasons for this often relate to poor in vivo stability and rapid clearance.[1][2][3] Key factors include:
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in blood, plasma, and tissues.[1][4] The native L-amino acid structure of your analog is likely being rapidly cleaved by these enzymes.
-
Renal Clearance: Short peptides are often quickly filtered out of circulation by the kidneys due to their small size.
-
Poor Bioavailability: If not administered intravenously, the peptide may have low absorption into the systemic circulation.[3]
-
Aggregation: The peptide may be aggregating under physiological conditions, reducing its effective concentration and potentially causing toxicity.[5][6][7]
Q2: What is the significance of using D-amino acids in K6L9 analogs, such as in D-K6L9?
A2: The use of D-amino acids, as seen in the D-K6L9 peptide, is a fundamental strategy to enhance in vivo stability.[8] Proteases in mammals are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. By substituting some or all L-amino acids with their D-isomers, the peptide becomes resistant to proteolytic degradation, significantly increasing its half-life in the body.[8][9][10] The D-K6L9 peptide, for instance, is known to be more stable and selective due to the incorporation of D-amino acids.[8]
Q3: How can I improve the serum stability of my K6L9 analog?
A3: Several chemical modification strategies can be employed to improve serum stability:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, which can protect it from proteolysis and reduce renal clearance.[11]
-
Lipidation: Conjugating a fatty acid chain to the peptide can promote binding to serum albumin, which acts as a carrier and extends the peptide's circulation time.[2][11]
-
Cyclization: Constraining the peptide's structure through head-to-tail, side-chain-to-side-chain, or backbone-to-side-chain cyclization can make it less accessible to proteases.[1][2]
-
Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can block the action of exopeptidases.[2][12]
-
Incorporate Unnatural Amino Acids: Besides D-amino acids, other unnatural amino acids can be incorporated to introduce steric hindrance or altered bond conformations that resist cleavage.[1][9]
Troubleshooting Guides
Issue 1: Peptide Aggregation During Storage or in Experimental Assays
Symptoms:
-
Visible precipitates in the peptide solution.
-
Inconsistent results in bioassays.
-
Loss of peptide concentration after filtration.
-
Broad or unexpected peaks in HPLC analysis.
Possible Causes and Solutions:
| Cause | Solution |
| High Peptide Concentration | Maintain a lower stock concentration. If a high concentration is necessary for an experiment, consider adding stabilizing excipients.[6] |
| pH is Close to the Peptide's Isoelectric Point (pI) | Adjust the buffer pH to be at least one unit away from the peptide's pI to ensure a net charge that promotes repulsion between peptide molecules.[5][6] |
| Inappropriate Buffer or Salt Concentration | Experiment with different buffer systems and vary the ionic strength by increasing or decreasing the salt concentration.[5][13] Sometimes, the addition of solubilizing agents like arginine can be beneficial.[5] |
| Freeze-Thaw Cycles | Aliquot the peptide solution into single-use volumes to avoid repeated freezing and thawing. Store at -80°C with a cryoprotectant like glycerol.[6] |
| Hydrophobic Interactions | For highly hydrophobic analogs, consider adding a low concentration of a non-denaturing detergent (e.g., Tween-20) or using non-detergent sulfobetaines to prevent aggregation.[6] |
Issue 2: Rapid Degradation of K6L9 Analog in Serum Stability Assays
Symptoms:
-
HPLC or mass spectrometry analysis shows the rapid disappearance of the parent peptide peak and the appearance of multiple smaller fragment peaks over a short time course when incubated in serum or plasma.
Possible Causes and Solutions:
| Cause | Solution |
| Cleavage by Exopeptidases | Modify the peptide termini. Acetylate the N-terminus and amidate the C-terminus to block aminopeptidases and carboxypeptidases, respectively.[2][12] |
| Cleavage by Endopeptidases | Identify the cleavage sites by analyzing the degradation products. Substitute the L-amino acids at these sites with D-amino acids or other unnatural amino acids to create protease-resistant bonds.[9][10] |
| Overall Structural Flexibility | Introduce conformational rigidity through cyclization. This can limit the access of proteases to the peptide backbone.[1][2] |
| Small Molecular Size | Increase the size of the peptide by conjugation with a polymer like PEG. This can provide steric hindrance to protect against enzymatic degradation.[11] |
Data Presentation: Strategies to Enhance In Vivo Stability
| Strategy | Description | Advantages | Disadvantages |
| D-Amino Acid Substitution | Replacing L-amino acids with their D-isomers.[8][9] | High resistance to proteolysis, can increase selectivity.[8] | May alter or abolish biological activity if the original conformation is critical for receptor binding. |
| PEGylation | Covalent attachment of polyethylene glycol chains.[11] | Increases half-life, improves solubility, reduces immunogenicity.[11] | Can decrease binding affinity and biological activity due to steric hindrance. |
| Lipidation | Conjugation of fatty acid chains.[2][11] | Promotes albumin binding, leading to a longer half-life.[11] | May alter solubility and biodistribution, potentially increasing accumulation in certain tissues. |
| Cyclization | Forming a cyclic peptide structure.[1][2] | Enhances stability against proteases, can improve receptor binding affinity and selectivity. | Can be synthetically challenging, and the constrained conformation may not be optimal for activity. |
| Terminal Modification | Acetylation of the N-terminus and amidation of the C-terminus.[2][12] | Protects against exopeptidases, is synthetically straightforward. | Does not protect against endopeptidases, which are often the primary drivers of in vivo degradation. |
| Formulation in Nanoparticles/Liposomes | Encapsulating the peptide within a carrier system.[11][14] | Protects the peptide from degradation, can enable controlled release and targeted delivery. | Complex formulation process, potential for immunogenicity of the carrier, and challenges in manufacturing and scalability. |
Experimental Protocols
Protocol 1: Serum Stability Assay
Objective: To determine the half-life of a K6L9 analog in the presence of serum proteases.
Materials:
-
K6L9 analog stock solution of known concentration.
-
Human or mouse serum (freshly prepared is ideal, commercial sources can be used).[15]
-
Thermomixer or incubator set to 37°C.
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water.
-
Neutralization solution: 1 M Sodium Hydroxide (NaOH).
-
HPLC system with a C18 column.
Procedure:
-
Pre-warm the serum to 37°C.
-
Spike the serum with the K6L9 analog to a final concentration of approximately 30-50 µmol/L. Mix gently.
-
Incubate the mixture at 37°C with gentle shaking.[15]
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of cold 10% TCA. Vortex thoroughly.[15]
-
Incubate on ice for 10-15 minutes to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 x g) for 5-10 minutes to pellet the precipitated proteins.[15]
-
Carefully collect the supernatant, which contains the peptide and its fragments.
-
Neutralize the supernatant with the NaOH solution if required for the analytical method.
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The peak area of the intact peptide is compared to the peak area at time zero.
-
Calculate the percentage of intact peptide remaining at each time point and plot the data to determine the half-life (t½).
Protocol 2: Protease Degradation Assay
Objective: To assess the stability of a K6L9 analog against a specific protease (e.g., trypsin, chymotrypsin).
Materials:
-
K6L9 analog stock solution.
-
Specific protease (e.g., Trypsin) solution of known activity.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Quenching solution (e.g., 1% Trifluoroacetic acid - TFA).
-
HPLC system with a C18 column or Mass Spectrometer.
Procedure:
-
Prepare a solution of the K6L9 analog in the assay buffer at a final concentration of 0.1-1 mg/mL.
-
Add the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 10, 30, 60, 180 minutes), take an aliquot of the reaction mixture.
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC or mass spectrometry to monitor the disappearance of the parent peptide and the appearance of degradation fragments.
-
The stability can be reported as the percentage of peptide remaining over time.
Visualizations
Caption: Workflow for developing stable K6L9 analogs.
Caption: Proposed mechanism of action for D-K6L9.
References
- 1. researchers.mq.edu.au [researchers.mq.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 12. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
L-K6L9 solubility problems and how to solve them
L-K6L9 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a primary focus on its solubility.
This compound is a synthetic, amphipathic, host defense-like lytic peptide. Its sequence consists of six lysine (B10760008) (K) and nine leucine (B10760876) (L) residues.[1] This composition of hydrophilic (lysine) and hydrophobic (leucine) amino acids gives the peptide its amphipathic nature but also presents significant challenges in achieving stable aqueous solubility.[2] Proper solubilization is critical for experimental success, as improper techniques can lead to peptide loss, aggregation, and unreliable results.[3][4]
Troubleshooting Guide & FAQs
This section addresses the most common issues and questions regarding this compound solubility.
Q1: My lyophilized this compound powder will not dissolve in water or aqueous buffers. What should I do?
This is a common issue due to the peptide's high hydrophobicity, stemming from its nine leucine residues.[4][5] Direct reconstitution in aqueous solutions is often unsuccessful. The recommended approach is to first dissolve the peptide in a small amount of a sterile organic solvent.[6][7]
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO): Preferred for most biological applications due to its high dissolving power and low toxicity at low concentrations.[5][6]
-
Dimethylformamide (DMF): A suitable alternative if DMSO is incompatible with your assay.[5]
-
Acetonitrile (ACN) or Isopropanol: Can also be used but may have higher volatility or different assay compatibility.[7]
After complete dissolution in the organic solvent, you can slowly add the aqueous buffer of your choice (e.g., PBS, Tris buffer) dropwise while gently vortexing to bring the solution to the final desired concentration. This two-step process prevents localized high concentrations of the peptide in the aqueous phase, which can cause immediate precipitation.
Q2: What is the best initial solvent for this compound and what is the general protocol?
For most applications, DMSO is the recommended initial solvent.[8]
Detailed Protocol: Reconstitution of this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation from accumulating on the peptide.
-
Initial Dissolution: Add a small, precise volume of 100% sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mM). Ensure the volume is just enough to fully submerge and dissolve the powder.
-
Aid Dissolution (If Necessary): If the peptide does not dissolve immediately, briefly sonicate the solution (e.g., 3 cycles of 10 seconds, chilling on ice in between).[5] Gentle warming to no more than 40°C can also help, but avoid excessive heat.[4] The final stock solution should be clear and free of particulates.[5]
-
Aqueous Dilution: To prepare your working solution, slowly add the concentrated DMSO stock drop-by-drop into your desired aqueous buffer while gently stirring. Do not add the buffer to the DMSO stock.
-
Final Concentration: Be mindful of the final organic solvent concentration in your working solution. For most cell-based assays, the final DMSO concentration should not exceed 1% (v/v) to avoid solvent-induced toxicity or artifacts.[6]
Q3: My this compound solution appears cloudy or contains visible precipitates after adding aqueous buffer. What happened and how can I fix it?
Cloudiness or precipitation indicates that the peptide has aggregated and fallen out of solution. This happens when the peptide's solubility limit in the final aqueous/organic mixture is exceeded.
Troubleshooting Steps:
-
Centrifugation: Before use, always centrifuge your peptide solution to pellet any undissolved particles.[6] Use the clear supernatant for your experiment to ensure you are working with a homogenous solution.
-
Re-dissolve (with caution): You can try to re-dissolve the precipitate by adding more organic solvent or by gentle warming and sonication.[5]
-
Lyophilize and Restart: If the peptide cannot be re-dissolved, the best course of action is to freeze-dry (lyophilize) the solution to recover the peptide and attempt the solubilization again, aiming for a lower final concentration or a higher ratio of organic solvent.[5]
Q4: How does pH affect the solubility of this compound?
This compound is a basic peptide because it has a net positive charge at neutral pH due to its six lysine (K) residues.[3] Basic peptides are generally more soluble in acidic conditions.[7]
-
Strategy: If you are still facing solubility issues after using an organic co-solvent, preparing your aqueous buffer at a slightly acidic pH (e.g., pH 4-6) can improve solubility. Adding a small amount of 10% acetic acid to the aqueous solvent can also be effective.[3][7]
-
Caution: Always ensure the final pH of your working solution is compatible with your experimental system (e.g., cell culture medium, enzyme assay buffer).
Q5: What is the maximum stock concentration I can achieve for this compound?
The maximum achievable concentration is highly dependent on the chosen solvent system. While a definitive value is not published, a higher concentration is achievable in pure organic solvents compared to aqueous/organic mixtures.
| Solvent System | Expected Solubility | Recommended Max. Stock Conc. | Notes |
| Water / PBS | Very Poor | Not Recommended | Peptide is highly hydrophobic.[4] |
| 100% DMSO | Good | 10 - 20 mM | Ideal for creating a concentrated primary stock.[8] |
| 100% DMF | Good | 10 - 20 mM | Alternative to DMSO.[5] |
| 50% Acetonitrile / H₂O | Moderate | 1 - 5 mM | May require sonication; useful for HPLC applications. |
| Aqueous Buffer (pH 7.4) with <1% DMSO | Poor to Moderate | < 1 mM | Final concentration is limited by the low tolerance for organic solvent. |
Note: These values are estimates based on typical behavior of hydrophobic peptides. It is crucial to perform a solubility test with a small amount of your this compound before dissolving the entire sample.[3]
Visual Troubleshooting and Experimental Workflow
The following diagrams illustrate the decision-making process for solubilizing this compound and the underlying chemical principles.
Caption: Troubleshooting workflow for dissolving this compound peptide.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 8. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
Technical Support Center: Off-Target Effects of L-K6L9 in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential off-target effects of the peptide L-K6L9 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected on-target activity of this compound?
A1: this compound is a cationic, amphipathic peptide. Like its D-isoform (D-K6L9), its intended on-target activity is the selective destruction of cancer cells. This is thought to occur through electrostatic interactions with negatively charged phosphatidylserine (B164497) exposed on the surface of tumor cells, leading to membrane disruption and subsequent cell death.[1][2][3] One study on the L-peptide L-K6 suggests it preferentially interacts with MCF-7 breast cancer cells, internalizes via macropinocytosis, and induces nuclear damage without significantly disrupting the cytoskeleton or mitochondria.[1][2][3]
Q2: What are the known or suspected off-target effects of this compound?
A2: While this compound shows anticancer activity, it has been reported to cause the lysis of normal cells, specifically fibroblasts and erythrocytes (red blood cells).[4] This indicates a lack of complete selectivity and is a critical off-target effect to consider during in vitro experiments. This off-target cytotoxicity is a common challenge with cationic amphipathic peptides, where properties like hydrophobicity can contribute to damage to the membranes of non-cancerous cells.[5][6][7]
Q3: Why is this compound cytotoxic to normal cells like erythrocytes and fibroblasts?
A3: The cytotoxicity of cationic amphipathic peptides against normal cells is often attributed to their physicochemical properties.[8] The peptide's positive charge and hydrophobicity can lead to non-specific interactions with the zwitterionic or neutral phospholipid bilayers of normal cells, such as erythrocytes.[5][8] This can cause membrane destabilization, pore formation, and ultimately, cell lysis (hemolysis in the case of red blood cells).[5][6][7]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: A key strategy is to use a panel of cell lines. This should include your target cancer cell line(s), non-cancerous "normal" cell lines (e.g., primary fibroblasts like HDFs, or an immortalized line like HaCaT), and red blood cells for a hemolysis assay.[3][9][10] A significant difference in the cytotoxic concentration between cancer and normal cells will help determine the therapeutic window of the peptide. If the peptide is cytotoxic to normal cells at or near the same concentration it affects cancer cells, this points to significant off-target effects.
Q5: What are the first steps I should take if I suspect off-target effects are confounding my results?
A5: If you observe unexpected cytotoxicity or inconsistent data, it is crucial to validate your findings with orthogonal assays. For instance, if an MTT assay shows high toxicity, confirm this with an assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay) or ATP levels (e.g., CellTiter-Glo®).[11] It is also essential to run controls, including vehicle-only controls and positive controls for cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in non-cancerous control cell lines. | 1. Peptide lacks selectivity: The inherent physicochemical properties of this compound may cause membrane disruption in normal cells. 2. High peptide concentration: The concentrations used may be in a supraclinical or toxic range for all cell types. | 1. Perform a dose-response curve on both cancer and normal cell lines to determine the IC50 for each. This will quantify the selectivity. 2. Conduct a hemolysis assay to specifically measure the peptide's lytic effect on red blood cells.[5][7] 3. Consider peptide modifications if possible, such as altering hydrophobicity or charge, which can influence selectivity. |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Assay interference: The peptide may be directly interacting with assay reagents. For example, it might reduce the MTT tetrazolium salt, giving a false signal. 2. Different mechanisms of cell death: The assays measure different endpoints (metabolic activity vs. membrane integrity). The peptide might be causing metabolic shutdown before complete membrane lysis, or vice versa. | 1. Run a cell-free assay interference control: Incubate this compound with the assay reagents (e.g., MTT) without cells to check for direct reactivity. 2. Use a third, orthogonal assay: An ATP-based assay (e.g., CellTiter-Glo®) can provide another measure of viability.[11] 3. Perform a time-course experiment to see if the different cytotoxic effects occur at different time points.[11] |
| High variability between replicate wells or experiments. | 1. Peptide instability or aggregation: The peptide may be unstable or aggregating in the culture medium over the course of the experiment. 2. Inconsistent cell seeding: Variations in cell number at the start of the experiment will lead to variable results. 3. Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | 1. Prepare fresh peptide dilutions for each experiment from a frozen, concentrated stock. Avoid repeated freeze-thaw cycles.[12] 2. Ensure homogenous cell suspension before plating and verify cell counts. 3. Regularly test cell cultures for mycoplasma. |
| Unexpected changes in signaling pathways unrelated to the primary target. | 1. Cellular stress response: Membrane disruption can trigger general stress-activated signaling pathways (e.g., MAPK pathways). 2. Downstream effects: The observed pathway modulation could be an indirect consequence of the primary cytotoxic event. | 1. Investigate markers of cellular stress, such as the phosphorylation of JNK or p38 MAPK. 2. Use inhibitors for the suspected off-target pathway to see if this rescues the cells from this compound-induced toxicity. |
Quantitative Data Summary
| Peptide | Cell Line | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| L-K6 | MCF-7 | Human Breast Cancer | MTT | ~30.2 µM (after 24h) | [1] |
| L-K6 | HaCaT | Human Keratinocyte (Normal) | MTT | Minimal toxicity observed after 1h | [3] |
| D-K6L9 | B16-F10 | Murine Melanoma | Not Specified | 10-40 µg/mL inhibited growth | [1] |
| Generic Cationic Peptides | Erythrocytes | Red Blood Cells (Normal) | Hemolysis | Varies widely based on hydrophobicity | [5][6][7] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses cell viability by measuring the metabolic activity of cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Cell Seeding: Plate cells (e.g., target cancer cells and a normal fibroblast line) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the peptide dilutions. Include vehicle-only (e.g., DMSO or sterile water) and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Hemolysis Assay
This protocol measures the lytic effect of this compound on red blood cells (RBCs).
-
RBC Preparation: Obtain fresh whole blood (e.g., from a healthy donor) containing an anticoagulant. Centrifuge to pellet the RBCs, remove the plasma and buffy coat, and wash the RBCs three times with cold PBS. Resuspend the washed RBCs to create a 2% (v/v) suspension in PBS.
-
Compound Preparation: Prepare serial dilutions of this compound in PBS in a 96-well V-bottom plate.
-
Controls: Prepare a negative control (PBS only, for 0% hemolysis) and a positive control (0.1% Triton X-100, for 100% hemolysis).
-
Incubation: Add an equal volume of the 2% RBC suspension to each well containing the peptide dilutions and controls. Incubate for 1 hour at 37°C with gentle shaking.
-
Pellet RBCs: Centrifuge the plate to pellet the intact RBCs.
-
Measure Hemoglobin Release: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the absorbance of the released hemoglobin at 450 nm.
-
Analysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
Caption: A workflow for identifying and characterizing off-target effects of this compound.
Caption: A potential signaling pathway for this compound induced off-target cytotoxicity.
Caption: A logical diagram for troubleshooting unexpected cytotoxicity in cell-based assays.
References
- 1. Anti-cancer peptide-based therapeutic strategies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking roles of cationic and aromatic residues in peptide amphiphiles in treating drug-resistant gram-positive pathogens. | Semantic Scholar [semanticscholar.org]
- 5. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cationic Amphiphilic Peptides: Synthetic Antimicrobial Agents Inspired by Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduced cytotoxicity and enhanced bioactivity of cationic antimicrobial peptides liposomes in cell cultures and 3D epidermis model against HSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pentoxifylline inhibits normal human dermal fibroblast in vitro proliferation, collagen, glycosaminoglycan, and fibronectin production, and increases collagenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. genscript.com [genscript.com]
Technical Support Center: L-K6L9 Membrane Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining L-K6L9 membrane binding assay protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a synthetic, lysine (B10760008) and leucine-rich antimicrobial peptide (AMP).[1] It is an amphipathic molecule, meaning it has both hydrophobic (leucine) and hydrophilic (lysine) regions.[2] Its mechanism of action involves selectively binding to cancer cell membranes, which are often enriched in negatively charged phospholipids (B1166683) like phosphatidylserine (B164497).[1][2] Upon binding, this compound is thought to adopt an α-helical structure, leading to membrane depolarization, perforation, and ultimately a necrotic-type of cell death.[2]
Q2: What are the best practices for handling and storing this compound peptides? A2: Due to its amphipathic and hydrophobic nature, proper handling is crucial. Peptides should be stored at -20°C and protected from light.[3] For experiments, it is best to use lyophilized peptide until just before dissolution.[3] When dissolving, consider using a peptide solubility test to determine the optimal buffer and pH.[3][4] Avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
Q3: Which membrane model is most appropriate for my this compound binding assay? A3: The choice of membrane model depends on the experimental question.
-
Lipid Vesicles (Liposomes): These are excellent for biophysical studies to understand direct peptide-lipid interactions without cellular complexity.[5] You can control the lipid composition, for example, by incorporating negatively charged lipids like phosphatidylserine (PS) to mimic cancer cell membranes.[2][6]
-
Live Cells: Using cell lines (e.g., MCF-7 breast cancer cells) provides a more physiologically relevant context, accounting for the entire cell surface environment.[1][6] However, discriminating between membrane binding and subsequent internalization or other cellular events can be more complex.[7]
Q4: How do I accurately determine the concentration of my this compound peptide solution? A4: Incorrect peptide concentration is a common source of assay failure. It's important to distinguish between total peptide content and net peptide content. The lyophilized powder you receive contains the peptide along with counterions (like TFA from synthesis) and water. For precise concentration determination, an amino acid analysis is the most accurate method.[4]
Key Experimental Methodologies
Below are detailed protocols for common assays used to study this compound membrane binding.
1. Fluorescence Polarization (FP) Assay Protocol This assay measures the binding of a small fluorescently labeled molecule (e.g., a fluorescent lipid or labeled this compound) to a larger partner (e.g., a liposome (B1194612) or this compound).
-
Probe Selection: Synthesize this compound labeled with a red-shifted dye (e.g., TAMRA) to minimize interference from autofluorescent compounds.[8]
-
Probe Concentration: Titrate the fluorescently labeled peptide to find the lowest concentration that provides a stable signal at least 10 times higher than the buffer-only control.[8]
-
Binding Partner Preparation: Prepare liposomes with desired lipid composition or the unlabeled binding partner (e.g., protein).
-
Assay Execution: In a microplate, keep the fluorescent probe concentration constant and titrate increasing concentrations of the unlabeled binding partner (this compound or liposomes).
-
Incubation: Allow the reaction to reach equilibrium. For most binding assays, 5-15 minutes is sufficient.[8]
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) against the concentration of the titrated partner to determine the dissociation constant (Kd).
2. Surface Plasmon Resonance (SPR) Protocol SPR provides real-time, label-free kinetics and affinity data.
-
Chip Selection: For peptide-membrane studies, L1 sensor chips are often used as they allow for the capture of lipid vesicles to form a stable bilayer.[9]
-
Ligand Immobilization: Inject liposomes over the L1 chip surface until a stable baseline is achieved, indicating the formation of a lipid bilayer.
-
Analyte Injection: Inject various concentrations of this compound in solution over the immobilized lipid surface. Use a reference flow cell (e.g., a deactivated surface) to subtract non-specific binding signals.[10]
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a mild detergent or NaOH) to remove the bound peptide and prepare the surface for the next injection. The choice of regeneration solution must be optimized to avoid damaging the lipid surface.[11]
-
Data Analysis: Fit the resulting sensorgrams (Resonance Units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate association (ka), dissociation (kd), and affinity (KD) constants.
3. Isothermal Titration Calorimetry (ITC) Protocol ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[12]
-
Sample Preparation: Prepare the this compound solution and the liposome suspension in the exact same, thoroughly degassed buffer to minimize large heats of dilution.[13]
-
Concentration Setup: Typically, the binding partner in the sample cell (e.g., liposomes) should be at a concentration at least 10-fold higher than the expected dissociation constant (Kd).[14] A good starting point is a 10:1 molar ratio of the component in the syringe (this compound) to the component in the cell.[15]
-
Titration: Place the liposome solution in the sample cell and the this compound peptide solution in the injection syringe.
-
Experiment Execution: Perform a series of small, sequential injections of the this compound solution into the sample cell while measuring the heat change after each injection.
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.[12]
-
Data Analysis: Subtract the heat of dilution from the binding heats and plot the corrected heat change per mole of injectant against the molar ratio of peptide to lipid. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[12]
Data Presentation
Table 1: Physicochemical Properties of this compound & Related Peptides
| Property | This compound / D-K6L9 | Rationale / Implication |
| Sequence | (L- or D-) LKLLKKLLKKLLKLL | Alternating lysine (K) and leucine (B10760876) (L) residues.[16] |
| Type | Cationic, Amphipathic Peptide | Cationic nature facilitates interaction with negatively charged membranes; amphipathicity drives membrane insertion.[2][17] |
| Secondary Structure | Random coil in solution; α-helical upon membrane binding. | The transition to an α-helix is often crucial for membrane perturbation.[2] |
| Target | Negatively charged membranes (e.g., containing phosphatidylserine). | Provides selectivity for cancer cells over normal cells.[1][2] |
| IC50 Value | ~30.2 µM (against MCF-7 cells for L-K6). | Indicates concentration for 50% inhibition of cell viability.[18] |
Table 2: Comparison of Common Membrane Binding Assays
| Assay | Information Gained | Pros | Cons |
| Fluorescence Polarization (FP) | Binding affinity (Kd) | Homogeneous, high-throughput, uses small sample volumes.[19][20] | Requires fluorescent labeling, potential for interference from fluorescent compounds.[8] |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (ka, kd) | Label-free, real-time data.[21] | Can be prone to non-specific binding and mass transport limitations.[11][21] |
| Isothermal Titration Calorimetry (ITC) | Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Label-free, provides full thermodynamic profile.[12] | Requires large amounts of pure sample, lower throughput.[14] |
| Liposome Dye Leakage | Membrane permeabilization | Directly measures membrane disruption.[5] | Can be confounded by vesicle aggregation.[10] |
Visualizations
Caption: General experimental workflow for this compound membrane binding studies.
Caption: Proposed mechanism of this compound interaction with a cancer cell membrane.
Troubleshooting Guides
Fluorescence Polarization (FP) Assay
Q: My signal window (change in mP) is too small. What can I do? A: A small signal window can be due to several factors.
-
Size Difference: The change in polarization is dependent on the size difference between the free and bound fluorescent probe. Ensure your binding partner (e.g., liposome) is significantly larger than the labeled peptide.[22]
-
Probe Concentration: Using too high a concentration of the fluorescent probe can saturate the system. Use the lowest possible concentration that gives a robust signal-to-noise ratio.[22][23]
-
Inactive Protein/Peptide: Ensure the this compound peptide is active and properly folded upon interaction with the membrane.
Q: My results show high variability between wells. How can I improve this? A: High variability can stem from experimental setup or sample issues.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes.
-
Peptide Aggregation: this compound is hydrophobic and may aggregate at high concentrations. Test different buffer conditions or include a small amount of a non-ionic surfactant to reduce aggregation.[10]
-
Plate Binding: The fluorescent probe may bind to the walls of the microplate. Consider using non-binding surface plates to minimize this effect.[22]
Caption: Troubleshooting decision tree for a low signal window in FP assays.
Surface Plasmon Resonance (SPR)
Q: I'm observing a high level of non-specific binding. How can I minimize this? A: Non-specific binding can obscure your true signal.[10]
-
Optimize Buffer: Increase the salt concentration of the running buffer to reduce electrostatic interactions. Including a non-ionic surfactant like Tween 20 can also help.[10][21]
-
Reference Cell: Ensure you are using a proper reference flow cell and that the signal from it is being correctly subtracted.[10]
-
Ligand Density: Too high a density of immobilized liposomes can lead to steric hindrance and non-specific interactions. Try immobilizing a lower amount of lipid vesicles.[21]
Q: The baseline is drifting during my experiment. What causes this? A: Baseline drift can lead to inaccurate measurements.
-
Incomplete Regeneration: The sensor surface may not be fully cleaned between cycles. Optimize your regeneration solution to ensure all analyte is removed without damaging the immobilized lipid layer.[21]
-
Buffer Mismatch: Ensure the running buffer and the analyte sample buffer are identical.
-
Lipid Layer Instability: The captured lipid vesicles may be unstable and slowly washing off the chip. Ensure proper liposome preparation and immobilization conditions.[9]
Isothermal Titration Calorimetry (ITC)
Q: I don't see any binding heat, or the signal is too weak. A: This indicates the heat change upon binding is too low to be detected.
-
Increase Concentrations: The heat change is concentration-dependent. Increase the concentration of this compound in the syringe and/or the liposomes in the cell.[13]
-
Check for True Binding: It's possible the interaction is extremely weak or not occurring under the current buffer conditions.
-
Optimize Conditions: Binding enthalpy is sensitive to temperature and pH. Try running the experiment at a different temperature or in a different buffer.[13]
Q: The raw data shows large spikes at the beginning of each injection. What's wrong? A: Large initial spikes are often due to a mismatch between the syringe and cell solutions.
-
Buffer Mismatch: Even a small pH difference between the peptide solution and the liposome solution can cause large heats of dilution, masking the binding signal. Prepare both solutions from the exact same buffer stock.[13]
-
Air Bubbles: Air bubbles in the syringe or cell can cause significant noise and spikes in the data. Ensure all solutions are thoroughly degassed and loaded carefully to avoid introducing bubbles.[13]
References
- 1. Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. molbiolcell.org [molbiolcell.org]
- 10. benchchem.com [benchchem.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. benchchem.com [benchchem.com]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. edepot.wur.nl [edepot.wur.nl]
- 16. researchgate.net [researchgate.net]
- 17. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 22. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 23. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-K6L9 and D-K6L9 Peptide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of the L-K6L9 and D-K6L9 peptides. These synthetic, amphipathic peptides, rich in lysine (B10760008) and leucine, have garnered attention for their potent anticancer activity. The primary distinction between them lies in their chirality, with this compound composed of naturally occurring L-amino acids and D-K6L9 incorporating D-amino acids. This structural difference profoundly impacts their stability, selectivity, and ultimately, their therapeutic potential.
Executive Summary
While both this compound and its diastereomer, D-K6L9, exhibit cytotoxicity against cancer cells, their effects on normal, healthy cells are markedly different. D-K6L9 demonstrates a high degree of selectivity for cancer cells, inducing necrosis through targeted membrane disruption.[1][2] In contrast, this compound, while also effective against tumor cells, displays significant lytic activity against normal cells, including fibroblasts and red blood cells, raising concerns about its potential for systemic toxicity.[2][3] This guide will delve into the available experimental data to elucidate these differences.
Data Presentation: A Qualitative Comparison
| Feature | This compound | D-K6L9 | References |
| Cytotoxicity against Cancer Cells | High | High | [2] |
| Cytotoxicity against Normal Fibroblasts | High (Lytic) | Low / Negligible | [2][3] |
| Hemolytic Activity (Erythrocytes) | High (Lytic) | Low / Negligible | [2] |
| Mechanism of Action | Membrane Disruption | Selective binding to phosphatidylserine (B164497) on cancer cell membranes, leading to membrane depolarization and necrosis. | [1][3] |
| In Vivo Stability | Low (Susceptible to proteolysis) | High (Resistant to proteolysis) | [1] |
| Therapeutic Potential | Limited by non-selectivity and potential for toxicity. | Promising due to high selectivity for cancer cells and increased stability. | [1][2] |
Mechanism of Action: The Role of Phosphatidylserine
The selective cytotoxicity of D-K6L9 is attributed to its specific interaction with phosphatidylserine (PS), a phospholipid typically confined to the inner leaflet of the plasma membrane in healthy cells. In many cancer cells, however, PS is exposed on the outer leaflet. D-K6L9, with its cationic lysine residues, is thought to electrostatically interact with the anionic PS on the cancer cell surface. This binding initiates a cascade of events leading to membrane depolarization, pore formation, and ultimately, necrotic cell death.[1][3]
Experimental Protocols
The following are generalized protocols for assessing the cytotoxicity and hemolytic activity of peptides like this compound and D-K6L9. Specific parameters may require optimization depending on the cell lines and peptides being tested.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., PC-3, B16-F10) and a normal fibroblast cell line (e.g., 3T3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and D-K6L9 peptides, dissolved in a suitable solvent (e.g., sterile water or DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the this compound and D-K6L9 peptides in a cell culture medium. Remove the old medium from the cells and add the peptide solutions. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, can be determined by plotting cell viability against peptide concentration.
Hemolytic Activity Assay
This assay measures the ability of a compound to lyse red blood cells.
Materials:
-
Freshly collected human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound and D-K6L9 peptides, dissolved in PBS
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
PBS as a negative control for 0% hemolysis
-
96-well microplates
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation: Wash the RBCs with PBS several times by centrifugation and resuspension to remove plasma and buffy coat. Resuspend the packed RBCs in PBS to a final concentration of 2-5% (v/v).
-
Peptide Incubation: Add serial dilutions of the this compound and D-K6L9 peptides to the wells of a 96-well plate. Add the RBC suspension to each well. Include positive and negative controls.
-
Incubation: Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative analysis of this compound and D-K6L9 cytotoxicity.
Conclusion
The inclusion of D-amino acids in the D-K6L9 peptide sequence confers a significant therapeutic advantage over its L-amino acid counterpart, this compound. The enhanced stability and, most critically, the high selectivity for cancer cells make D-K6L9 a promising candidate for further preclinical and clinical development as an anticancer agent. In contrast, the non-selective cytotoxicity of this compound poses a significant hurdle for its therapeutic application. Future research should focus on obtaining direct quantitative comparisons of the cytotoxicity of these peptides to further solidify the understanding of their differential activities.
References
Head-to-Head Comparison: L-K6L9 and Mellitin in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of the synthetic peptide L-K6L9 and the natural bee venom peptide, Mellitin. The following sections detail their respective performance metrics, mechanisms of action, and the experimental protocols used to derive the presented data, offering a valuable resource for preclinical research and development.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Mellitin, focusing on their hemolytic, cytotoxic, and antimicrobial activities.
Table 1: Hemolytic and Cytotoxic Activity
| Peptide | Assay | Cell Line | Concentration (µM) | Activity | Citation |
| This compound | Cytotoxicity | Normal Fibroblasts | Not Specified | Causes Lysis | [1] |
| Hemolysis | Erythrocytes | Not Specified | Causes Lysis | [1] | |
| Mellitin | Hemolysis (HC50) | Human Red Blood Cells | ~2.3 | 50% Hemolysis | [2][3] |
| Cytotoxicity (IC50) | Human Fibroblasts | ~6.45 µg/mL | 50% Inhibition | [3] | |
| Cytotoxicity (IC50) | K562 (Leukemia) | 1.84 µg/mL | 50% Inhibition | [4] | |
| Cytotoxicity (IC50) | HeLa (Cervical Cancer) | 1.8 µg/mL (12h) | 50% Inhibition | [5] |
Table 2: Antimicrobial Activity
| Peptide | Organism | MIC (µM) | Citation |
| This compound | Streptococcus mutans (biofilm) | 3.13 (MBIC), 6.25 (MBRC) | [6] |
| Mellitin | Staphylococcus aureus | 4 - 64 µg/mL | [7] |
| Escherichia coli | 4 - 64 µg/mL | [7] | |
| Pseudomonas aeruginosa | 4 - 64 µg/mL | [7] | |
| Acinetobacter baumannii | 4 - 64 µg/mL | [7] | |
| Klebsiella pneumoniae | 4 - 64 µg/mL | [7] |
Note: MBIC (Minimum Biofilm Inhibitory Concentration) and MBRC (Minimum Biofilm Reducing Concentration) are reported for this compound against S. mutans. A broader spectrum of MIC values for this compound is not available in the reviewed literature.
Mechanism of Action
This compound: Targeting Phosphatidylserine (B164497)
The proposed mechanism of action for this compound and its analogues involves the electrostatic targeting of phosphatidylserine (PS) residues exposed on the outer leaflet of cancer cell membranes.[8][9] This interaction leads to membrane disruption and subsequent cell death, likely through necrosis.[8] Normal cells, which typically do not expose PS on their outer membrane, are less susceptible, although this compound has been noted to lyse normal fibroblasts and erythrocytes.[1]
Mellitin: Multifaceted Membrane Disruption and Signaling Interference
Mellitin's primary mechanism is potent, non-specific membrane disruption, leading to pore formation and cell lysis.[10] Beyond this direct cytolytic effect, Mellitin is known to modulate several key signaling pathways, including the activation of Phospholipase A2 (PLA2) and the modulation of the NF-κB pathway.[2][11]
Phospholipase A2 (PLA2) Activation: Mellitin enhances the activity of PLA2, an enzyme that hydrolyzes phospholipids (B1166683) in the cell membrane to produce arachidonic acid.[11][12] Arachidonic acid is a precursor for prostaglandins (B1171923) and leukotrienes, potent inflammatory mediators.[11]
NF-κB Pathway Modulation: Mellitin has been shown to suppress the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[2][3] It can inhibit the degradation of IκB, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus and the subsequent transcription of target genes.[5]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
Hemolysis Assay
Objective: To determine the concentration of a peptide that causes 50% lysis of red blood cells (HC50).
Protocol:
-
Prepare Red Blood Cells (RBCs): Obtain fresh human or animal blood and wash the RBCs multiple times with isotonic phosphate-buffered saline (PBS) by centrifugation to remove plasma and other components. Resuspend the washed RBCs in PBS to a final concentration of 1-2% (v/v).
-
Peptide Dilutions: Prepare serial dilutions of the test peptide in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cytotoxicity Assay
Objective: To determine the concentration of a peptide that inhibits the metabolic activity of a cell population by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the test peptide. Include a vehicle control (no peptide).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Preparation: Grow the test microorganism in a suitable broth medium to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilutions: Prepare serial dilutions of the test peptide in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria with no peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Summary and Outlook
This guide provides a comparative overview of this compound and Mellitin, highlighting their distinct characteristics. Mellitin is a well-characterized, potent, and non-selective cytolytic peptide with broad-spectrum antimicrobial activity. Its lytic nature extends to both prokaryotic and eukaryotic cells, including red blood cells, which presents a significant hurdle for systemic therapeutic applications.
This compound, on the other hand, is a synthetic peptide with a proposed mechanism of action that may offer a degree of selectivity towards cancer cells by targeting exposed phosphatidylserine. However, the current literature indicates that it also possesses lytic activity against normal mammalian cells, a critical consideration for its therapeutic potential.
For drug development professionals, the choice between these or similar peptides will depend on the specific therapeutic application. The high potency of Mellitin may be advantageous in localized applications where its cytotoxicity can be contained. For systemic therapies, the potential, albeit not fully established, selectivity of this compound might be a more desirable starting point for further optimization to enhance its therapeutic index.
Further research is required to fully elucidate the quantitative performance and the detailed mechanism of action of this compound to allow for a more direct and comprehensive comparison with established peptides like Mellitin. Head-to-head studies employing standardized protocols are crucial for generating robust comparative data to guide future drug development efforts.
References
- 1. Phosphatidylserine synthesis controls oncogenic B cell receptor signaling in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mellitin peptide quantification in seasonally collected crude bee venom and its anticancer effects on myelogenous K562 human leukaemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pharmacological Potential of Novel Melittin Variants from the Honeybee and Solitary Bees against Inflammation and Cancer [mdpi.com]
- 6. Effects of antimicrobial peptide L-K6, a temporin-1CEb analog on oral pathogen growth, Streptococcus mutans biofilm formation, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of lipid-phosphatidylserine (PS) as the target of unbiasedly selected cancer specific peptide-peptoid hybrid PPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Contribution of bee venom phospholipase A2 contamination in melittin fractions to presumed activation of tissue phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of L-K6L9: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Cell Lines
In the landscape of novel anticancer therapeutics, the lytic peptide L-K6L9 has emerged as a promising candidate, demonstrating a targeted approach to eradicating cancer cells. This guide provides a comprehensive cross-validation of this compound's anticancer activity, presenting a comparative analysis of its efficacy across various cancer cell lines. By delving into the experimental data and underlying mechanisms, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
The primary mechanism of action for this compound and its D-amino acid counterpart, D-K6L9, involves the disruption of the cancer cell membrane. This targeted destruction is facilitated by the electrostatic interaction between the cationic peptide and the negatively charged phosphatidylserine (B164497) (PS) residues that are characteristically exposed on the outer leaflet of cancer cell membranes. This interaction leads to membrane permeabilization and ultimately, necrotic cell death.[1][2] While both isomers exhibit anticancer properties, studies have suggested that this compound may also affect normal cells, such as fibroblasts and erythrocytes, indicating a broader spectrum of activity compared to its more cancer-selective D-isomer.[3]
Comparative Efficacy of this compound in Various Cancer Cell Lines
The anticancer potential of this compound has been evaluated against a range of cancer cell lines, with varying degrees of efficacy. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Human Breast Cancer | 30.2 | [4] |
Note: The available literature provides more extensive data for the D-isomer (D-K6L9), which has shown inhibitory effects on B16-F10 murine melanoma, C26 colon carcinoma, 22RV1 and CL1 prostate tumors, and MDA-MB-231 breast tumor models.[1]
Mechanistic Insights: The this compound Signaling Pathway
The interaction of this compound with cancer cells initiates a cascade of events culminating in cell death. While the primary mechanism is membrane disruption, studies on similar peptides suggest that internalization can also lead to interference with intracellular processes. For instance, the peptide L-K6 was observed to internalize into MCF-7 cells and induce nuclear damage.[5] The following diagram illustrates the proposed mechanism of action for this compound.
Caption: Proposed mechanism of this compound anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are crucial. The following outlines a general protocol for assessing the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of this compound peptide in culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
The following diagram illustrates the workflow for a typical cell viability assay.
Caption: Experimental workflow for a cell viability assay.
Comparison with Alternative Anticancer Peptides
While data for direct comparison of this compound with other anticancer peptides is limited, the broader class of cationic amphipathic peptides offers a basis for contextual understanding. Peptides like Aurein 1.2 have shown potent effects on glioblastoma cells with a low IC50 value of 2 µM.[4] In contrast, peptides such as LL37 and FK-16 exhibit higher IC50 values (around 30-40 µM) against colorectal cancer cells.[4] The efficacy of these peptides is often dictated by their amino acid composition, charge, helicity, and hydrophobicity.
Conclusion
The available evidence suggests that this compound is a promising anticancer peptide with a mechanism of action centered on cell membrane disruption. However, a comprehensive cross-validation of its activity across a wider panel of cancer cell lines is warranted to fully elucidate its therapeutic potential and selectivity. Further comparative studies against other established anticancer peptides and conventional chemotherapeutic agents will be instrumental in positioning this compound within the evolving landscape of cancer therapy. The detailed protocols and mechanistic insights provided in this guide aim to facilitate such future investigations.
References
- 1. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of L-K6L9 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer peptide L-K6L9's performance, both as a monotherapy and in combination with other agents, against alternative approaches. The information is supported by experimental data from preclinical studies to aid in the independent verification of research findings.
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a synthetic, amphipathic peptide that has demonstrated selective cytotoxicity against cancer cells. Its mechanism of action is primarily through the disruption of the cell membrane, leading to necrotic cell death. This selectivity is attributed to the higher abundance of negatively charged phospholipids, such as phosphatidylserine, on the outer leaflet of cancer cell membranes, which facilitates the binding of the cationic this compound peptide.[1]
The lytic activity of this compound induces necrosis, a form of cell death that results in the release of intracellular contents, including damage-associated molecular patterns (DAMPs) like high-mobility group box 1 (HMGB1) protein.[1] The release of HMGB1 can have dual effects: it can promote inflammation and an anti-tumor immune response, but it can also contribute to tumor regrowth and angiogenesis.[1] Studies have confirmed that this compound-induced cell death is not associated with DNA fragmentation (as shown by negative TUNEL assays) or the activation of caspase-3, distinguishing it from apoptotic pathways.[1]
Comparative Performance of this compound Therapies
Preclinical studies in murine models of melanoma (B16-F10) and colon carcinoma (C26) have evaluated this compound as a monotherapy and in combination with immunomodulatory and anti-angiogenic agents.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the key quantitative outcomes from in vivo studies. While specific IC50 values for this compound against B16-F10 and C26 cell lines were not available in the reviewed literature, the in vivo data provides a strong basis for comparison.
| Treatment Group | Tumor Model | Key Efficacy Readout | Result | Citation |
| D-K6L9 Monotherapy | B16-F10 Melanoma | Tumor Growth | Inhibition of tumor growth during administration | [1] |
| C26 Colon Carcinoma | Tumor Growth | Inhibition of tumor growth during administration | [1] | |
| D-K6L9 + Glycyrrhizin (B1671929) | B16-F10 Melanoma | Tumor Growth | Inhibition of tumor growth during administration | [1] |
| Survival | Did not prolong animal survival | [1] | ||
| D-K6L9 + BP1 Peptide | B16-F10 Melanoma | Tumor Growth | Inhibition of tumor growth during administration | [1] |
| Survival | Did not prolong animal survival | [1] | ||
| D-K6L9 + Interleukin-12 (IL-12) | B16-F10 Melanoma | Survival | 60% of animals alive 2 months post-therapy | [1][2][3] |
| Tumor Regression | Complete tumor disappearance in 60% of mice | [2] | ||
| C26 Colon Carcinoma | Survival | 75% of animals alive 2 months post-therapy | [1][2][3] | |
| Tumor Regression | Complete tumor disappearance in 75% of mice | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vivo Tumor Models
-
Cell Lines: B16-F10 (murine melanoma) and C26 (murine colon carcinoma) cells were used.
-
Animal Model: C57BL/6 mice were utilized for the B16-F10 model, and BALB/c mice were used for the C26 model.
-
Tumor Inoculation: Mice were subcutaneously injected with a suspension of tumor cells.
Treatment Administration
-
D-K6L9 Peptide: 100 μg of D-K6L9 in 100 μL of Phosphate Buffered Saline (PBS) was administered via intratumoral injection.[1]
-
Interleukin-12 (IL-12): A plasmid encoding IL-12 (pBCMGSNeo/IL-12) was used for gene therapy, administered intratumorally.
-
Glycyrrhizin: Administered intraperitoneally.
-
BP1 Peptide: Administered intratumorally.
Efficacy Evaluation
-
Tumor Growth: Tumor volume was measured regularly using calipers.
-
Survival: The survival of the mice in each treatment group was monitored over time.
-
Histology: Tumors were excised, fixed in formalin, and embedded in paraffin (B1166041) for histological analysis. Sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe tissue morphology and necrosis.
-
Immunohistochemistry: Staining for HMGB1 was performed to confirm its release from necrotic tumor cells.
Cell Death Mechanism Analysis
-
TUNEL Assay: To detect DNA fragmentation characteristic of apoptosis, a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was performed on tumor cells treated with D-K6L9. The absence of a positive signal indicated a non-apoptotic mechanism of cell death.[1]
-
Caspase-3 Activity: The activity of caspase-3, a key executioner caspase in apoptosis, was assessed. No significant activation was observed, further supporting a necrotic cell death pathway.
Comparison with Alternatives
The primary alternatives investigated in combination with this compound were glycyrrhizin and the BP1 peptide.
-
Glycyrrhizin: An inhibitor of HMGB1, was used to counteract the potential pro-tumoral effects of HMGB1 released from necrotic cells. While the combination of D-K6L9 and glycyrrhizin did inhibit tumor growth during the administration period, it did not lead to a sustained anti-tumor effect or prolonged survival.[1]
-
BP1 Peptide: This peptide has anti-angiogenic properties and is an inhibitor of the mTOR signaling pathway. Similar to glycyrrhizin, its combination with D-K6L9 only provided a temporary inhibition of tumor growth.[1]
-
Interleukin-12 (IL-12): This cytokine is a potent activator of the immune system, promoting the activity of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs). The combination of D-K6L9-induced necrosis and IL-12-mediated immune stimulation resulted in a synergistic effect, leading to long-term tumor regression and significantly improved survival rates.[1][2][3] This suggests that the generation of an in-situ vaccine effect, where tumor antigens released from necrotic cells are presented to an activated immune system, is a highly effective therapeutic strategy.
Conclusion
The available preclinical data strongly supports the potential of this compound as a selective anti-cancer agent. While its efficacy as a monotherapy is limited to the duration of treatment, its combination with the immunostimulatory cytokine IL-12 has demonstrated remarkable and sustained anti-tumor effects in mouse models of melanoma and colon cancer. The necrotic mechanism of action of this compound, leading to the release of tumor antigens, appears to be highly synergistic with immunotherapies that can mount a robust anti-tumor immune response. In contrast, combinations with agents that solely target byproducts of necrosis (HMGB1) or angiogenesis have shown limited long-term benefit. These findings highlight the critical importance of a comprehensive and targeted combination strategy to unlock the full therapeutic potential of lytic peptides like this compound. Further research to obtain quantitative in vitro cytotoxicity data (IC50 values) would provide a more complete picture of this compound's activity profile.
References
A Comparative Analysis of L-K6L9 and Modified K6L9 Peptides for Therapeutic Applications
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the unmodified L-K6L9 peptide and its modified analogues. We delve into their therapeutic efficacy, mechanisms of action, and the experimental data supporting their potential in oncology and gene therapy.
The K6L9 peptide, a sequence rich in lysine (B10760008) (K) and leucine (B10760876) (L), has garnered significant interest as a potent anticancer and antimicrobial agent. Its amphipathic nature allows it to interact with and disrupt cell membranes, leading to cell death. This guide focuses on the comparative analysis of the naturally occurring L-amino acid form (this compound), its more selective D-amino acid counterpart (D-K6L9), and several key modifications designed to enhance its therapeutic index and confer novel functionalities.
Performance Comparison: Unmodified vs. Modified K6L9 Peptides
The therapeutic potential of K6L9 peptides has been augmented through strategic modifications. These alterations aim to improve efficacy, stability, and target specificity while minimizing off-target effects. Below is a summary of the quantitative data from comparative studies.
| Peptide Variant | Modification | Target Application | Key Performance Metrics | Fold Change vs. Unmodified | Reference |
| D-K6L9 | L-amino acids replaced with D-amino acids | Anticancer | Similar anticancer activity to this compound but with reduced lysis of normal fibroblasts and erythrocytes, indicating higher cancer cell selectivity. | N/A (Improved Selectivity) | [1] |
| SA-D-K6L9-AS | Addition of Serine and Alanine (B10760859) at both N and C termini of D-K6L9 | Anticancer | Increased cytotoxicity against various cancer cell lines. LC50 values: 0.707 µM (B16-F10), 6.237 µM (4T1), 1.707 µM (GL 26). | 5-10 fold more active | [2] |
| Stearyl-[D]-K6L9 | N-terminal stearylation of D-K6L9 | Gene Delivery | Significantly higher gene transfection efficiency in vitro and in vivo compared to the non-stearylated peptide. | N/A (Enhanced Functionality) | [3][4] |
| L-K6-Usnic Acid Conjugate | Conjugation of usnic acid to L-K6 | Anticancer | Usnic acid itself shows anticancer activity (IC50: 4.0-5.3 µg/mL). The conjugate is designed to combine the properties of both molecules for enhanced effect. | N/A (Dual-Action) | [5][6] |
Signaling Pathways and Mechanisms of Action
K6L9 peptides primarily exert their cytotoxic effects through direct interactions with the cell membrane, leading to distinct cell death pathways.
Necrotic Cell Death Induced by D-K6L9
The primary mechanism of action for D-K6L9 is the induction of necrosis. This process is initiated by the electrostatic interaction of the cationic peptide with the negatively charged phosphatidylserine (B164497) exposed on the outer leaflet of cancer cell membranes. This binding leads to membrane depolarization and pore formation, ultimately causing cell lysis and the release of intracellular contents, including the damage-associated molecular pattern (DAMP) molecule, High Mobility Group Box 1 (HMGB1).[7][8][9][10]
Apoptotic Cell Death Pathway
While necrosis is the predominant mechanism for D-K6L9, some studies suggest that K6L9 peptides can also induce apoptosis, a programmed form of cell death. This pathway is characterized by the activation of a cascade of enzymes called caspases. The precise mechanism of apoptosis induction by K6L9 peptides is still under investigation, but it is thought to involve mitochondrial membrane disruption. However, some evidence suggests a lack of caspase-3 activation, indicating a potentially caspase-independent apoptotic pathway or a different cell death mechanism altogether.[7][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols relevant to the study of K6L9 peptides.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of K6L9 and its modified analogues is typically achieved through Fmoc/tBu-based solid-phase peptide synthesis.[12][13][14][15]
General Protocol:
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a non-polar solvent like dichloromethane (B109758) (DCM).
-
Amino Acid Coupling: The C-terminal Fmoc-protected amino acid is coupled to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled following Fmoc deprotection with piperidine. Coupling reagents such as HBTU/HATU are used to facilitate amide bond formation.
-
Modification (if applicable):
-
N-terminal Stearylation: After the final amino acid coupling and Fmoc deprotection, stearic acid is coupled to the N-terminus of the peptide on the resin.
-
Terminal Additions (SA-D-K6L9-AS): Fmoc-protected serine and alanine are sequentially coupled to the N-terminus, and the peptide is synthesized on a resin pre-loaded with alanine and serine for C-terminal modification.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of the peptide that inhibits cell growth by 50% (IC50 or LC50).
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with serial dilutions of the K6L9 peptide variants for a specified duration (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50/LC50 values are determined by plotting cell viability against peptide concentration.
Gene Transfection Efficiency Assay
This assay is used to evaluate the effectiveness of Stearyl-[D]-K6L9 as a gene delivery vector.
Protocol:
-
Complex Formation: The Stearyl-[D]-K6L9 peptide is mixed with plasmid DNA (e.g., encoding a reporter gene like luciferase or GFP) at various N/P (nitrogen to phosphate) ratios to form peptide/DNA complexes.
-
Cell Transfection: The complexes are added to cells cultured in a plate.
-
Incubation: The cells are incubated for a period to allow for complex uptake and gene expression.
-
Reporter Gene Assay:
-
Luciferase: Cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
GFP: The percentage of GFP-positive cells is quantified using flow cytometry or fluorescence microscopy.
-
-
Data Analysis: Transfection efficiency is determined by the level of reporter gene expression, often compared to a commercial transfection reagent.
Conclusion
The modification of the K6L9 peptide has proven to be a successful strategy for enhancing its therapeutic properties. The use of D-amino acids in D-K6L9 improves its selectivity for cancer cells over normal cells.[1] Further terminal modifications, as seen in SA-D-K6L9-AS, can significantly boost its anticancer potency.[2] Moreover, the addition of a stearyl group transforms the peptide into an efficient non-viral vector for gene delivery.[3][4] The development of peptide-drug conjugates, such as the L-K6-usnic acid conjugate, opens up possibilities for dual-action therapeutic agents.[6]
This comparative guide highlights the versatility of the K6L9 peptide scaffold and underscores the importance of rational design in developing next-generation peptide-based therapeutics. The provided experimental frameworks offer a starting point for researchers to further explore and optimize these promising molecules for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reduction-responsive cross-linked stearyl peptide for effective delivery of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction-responsive cross-linked stearyl peptide for effective delivery of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular mechanisms of the anticancer effects of the lichen compound usnic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Peptide–Drug Conjugates with Dual Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-K6L9 Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HMGB1 is an endogenous immune adjuvant released by necrotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HMGB1: Endogenous Danger Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RGD peptides induce apoptosis by direct caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. researchgate.net [researchgate.net]
L-K6: A Potent Antimicrobial Peptide Benchmarked Against Industry Standards
In the landscape of rising antimicrobial resistance, the exploration of novel antimicrobial peptides (AMPs) is paramount for the development of next-generation therapeutics. This guide provides a comprehensive performance benchmark of the temporin-1CEb analog, L-K6, against three well-established antimicrobial agents: LL-37, Polymyxin (B74138) B, and Nisin. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to evaluate the potential of L-K6 as a viable antimicrobial candidate.
Performance Snapshot: L-K6 vs. Key Competitors
The antimicrobial efficacy, cytotoxicity, and hemolytic activity of L-K6 and the benchmark peptides are summarized below. These tables provide a quantitative comparison of their performance across various parameters.
Table 1: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.
| Microorganism | L-K6 (µM) | LL-37 (µM) | Polymyxin B (µg/mL) | Nisin (µM) |
| Gram-Positive Bacteria | ||||
| Streptococcus mutans | 3.13[1] | - | - | - |
| Staphylococcus aureus | - | ~3.0 - >128[2][3][4] | >100 | 11.5 - 23[5] |
| Gram-Negative Bacteria | ||||
| Escherichia coli | - | ~1.5 - 64[2][3][6] | ~0.13 - 4.30[7][8][9] | >128 |
| Pseudomonas aeruginosa | - | ~32 - 64[3] | ~0.73 - 33.3[7] | >128 |
| Fungi | ||||
| Candida albicans | - | >250[6] | - | - |
Table 2: Hemolytic Activity (HC50)
The HC50 value is the concentration of a peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower toxicity to red blood cells and is a desirable characteristic for systemic applications.
| Peptide | HC50 (µM) | Comments |
| L-K6 | >1000 | Negligible hemolytic activity. |
| LL-37 | >80[10] | Low hemolytic activity at therapeutic concentrations. |
| Polymyxin B | - | Known to have dose-dependent nephrotoxicity and neurotoxicity. |
| Nisin | - | Generally recognized as safe (GRAS) for food applications, with low toxicity to mammalian cells. |
Table 3: Cytotoxicity (IC50)
The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability in vitro. A higher IC50 value against mammalian cells is desirable, indicating lower toxicity.
| Peptide | Cell Line | IC50 |
| L-K6 | Human breast cancer (MCF-7) | 30.2 µM[11] |
| LL-37 | Human lymphoma (U-937 GTB) | >80 µM[10] |
| Polymyxin B | Human embryonic kidney (HEK 293) | 0.5 mg/mL[12] |
| Rat renal proximal tubule (NRK-52E) | 0.4 mg/mL[12] | |
| Canine renal distal tubule (MDCK) | 1.4 mg/mL[12] | |
| Nisin | Human cervical cancer (HeLa) | 11.5–23 µM[5] |
| Human umbilical vein endothelial cells (HUVEC) | 64 µg/mL (~19 µM)[13] | |
| Human astrocytoma (SW1088) | 50 µg/mL (~14.8 µM) at 72h[14] | |
| Human colorectal cancer (HT29) | 76.8 µM[15] |
Note: Cytotoxicity data is often generated using cancer cell lines, which may not be fully representative of toxicity to healthy primary cells.
Mechanisms of Action and Signaling Pathways
The antimicrobial and immunomodulatory effects of these peptides are dictated by their unique interactions with cellular membranes and host signaling pathways.
L-K6: Membrane Interaction and Anti-inflammatory Response
L-K6, a lysine (B10760008) and leucine-rich peptide, is thought to exert its antimicrobial effects through membrane disruption. In cancer cells, it has been shown to preferentially interact with negatively charged phosphatidylserine (B164497) on the cell surface, leading to internalization via macropinocytosis and subsequent nuclear damage.[16] Its anti-inflammatory activity is associated with its ability to bind to and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1]
LL-37: A Multifaceted Immunomodulator
LL-37, the only human cathelicidin, exhibits broad-spectrum antimicrobial activity and potent immunomodulatory functions. It can directly disrupt microbial membranes and also modulates host immune responses through interactions with various cell surface receptors, including formyl peptide receptor-like 1 (FPRL1), P2X7, and epidermal growth factor receptor (EGFR). These interactions trigger downstream signaling cascades involving MAPKs, NF-κB, and PI3K, leading to cytokine and chemokine production, immune cell recruitment, and modulation of inflammation.[17][18][19][20]
Polymyxin B: Targeting the Gram-Negative Outer Membrane
Polymyxin B is a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria. Its primary mechanism of action involves a high-affinity electrostatic interaction with the lipid A moiety of LPS in the outer membrane. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[21][22][23][24][25]
Nisin: A Dual Threat to Bacterial Integrity
Nisin, a bacteriocin (B1578144) produced by Lactococcus lactis, employs a dual mechanism of action against Gram-positive bacteria. It specifically binds to Lipid II, a precursor molecule in peptidoglycan synthesis. This interaction has two consequences: it inhibits cell wall biosynthesis and it utilizes Lipid II as a docking molecule to form pores in the cell membrane, leading to the leakage of cellular contents and cell death.[26][27][28][29][30]
Experimental Protocols
Standardized protocols are crucial for the accurate and reproducible assessment of antimicrobial peptide performance. Below are detailed methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test peptide and control antibiotics
-
Bacterial/fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Culture the microorganism overnight in the appropriate broth.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the test peptide in a suitable solvent.
-
Perform a two-fold serial dilution of the peptide in the broth medium across the wells of a 96-well plate.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the peptide dilutions.
-
Include a positive control (microorganism in broth without peptide) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest peptide concentration in which no visible growth is observed.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows significant growth inhibition compared to the positive control.
-
Hemolytic Activity Assay
This assay assesses the lytic effect of the peptide on red blood cells.
Materials:
-
Test peptide
-
Freshly collected red blood cells (RBCs), typically from a healthy donor
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of RBC Suspension:
-
Wash the RBCs three times with PBS by centrifugation and resuspension.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Peptide Incubation:
-
Add the RBC suspension to the wells of a 96-well plate.
-
Add serial dilutions of the test peptide to the wells.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour with gentle agitation.
-
-
Measurement of Hemolysis:
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Cytotoxicity Assay: MTT Method
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Test peptide
-
Mammalian cell line (e.g., HEK293, HaCaT, or other relevant cell lines)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Peptide Treatment:
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the test peptide.
-
Include a vehicle control (cells in medium with the solvent used for the peptide).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the peptide concentration.
-
Experimental Workflow Overview
The following diagram illustrates the general workflow for evaluating the performance of an antimicrobial peptide.
References
- 1. Effects of antimicrobial peptide L-K6, a temporin-1CEb analog on oral pathogen growth, Streptococcus mutans biofilm formation, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of Miconazole and Polymyxin B on microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance Antimicrobial Activity and Proteolytic Stability [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Polymyxin B-Induced Nephrotoxicity: Implications for Dosing Regimen Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Cytotoxic Activity of a Lactococcus lactis Antimicrobial Peptide Against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nisin Induces Cytotoxicity and Apoptosis in Human Asterocytoma Cell Line (SW1088) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Anti-Adhesion Effect of Nisin as a Robust Lantibiotic on the Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell surface binding, uptaking and anticancer activity of L-K6, a lysine/leucine-rich peptide, on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbamylated LL-37 as a modulator of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipopolysaccharide: neutralization by polymyxin B shuts down the signaling pathway of nuclear factor kappaB in peripheral blood mononuclear cells, even during activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Polymyxin B Loosens Lipopolysaccharide Bilayer but Stiffens Phospholipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biophysical characterization of polymyxin B interaction with LPS aggregates and membrane model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Specific binding of nisin to the peptidoglycan precursor lipid II combines pore formation and inhibition of cell wall biosynthesis for potent antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Lantibiotic Nisin Induces Lipid II Aggregation, Causing Membrane Instability and Vesicle Budding - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Lipid II is an intrinsic component of the pore induced by nisin in bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for L-K6L9
The following document provides essential safety and logistical information for the proper disposal of L-K6L9, a cytolytic peptide. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. Although comprehensive hazard data is not fully available, the cytotoxic nature of this peptide necessitates cautious handling.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, chemical-resistant gloves, and safety goggles.[1]
-
Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1] In case of accidental contact, follow the first-aid measures outlined in the table below.
-
Ingestion and Inhalation: Do not ingest or inhale the substance.[2] If inhaled, move to fresh air. If breathing is difficult, administer oxygen.[1]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
This compound Identification and Properties
Proper identification is the first step in ensuring safe disposal.
| Identifier | Data |
| Product Name | This compound; this compound TFA (trifluoroacetate salt)[1][3] |
| Chemical Description | A cytolytic peptide composed of L-isomers of leucine (B10760876) and lysine.[2] |
| Molecular Formula | C₉₀H₁₇₄N₂₂O₁₅ • XCF₃COOH[2][3] |
| Molecular Weight | 1804.5 g/mol [2] |
| Appearance | Solid[2] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place at -20°C.[1][2] |
| Solubility | Soluble in water.[3][4] Aqueous solutions are not recommended to be stored for more than one day.[2] |
| Biological Activity | Cytotoxic to various human prostate cancer cells and non-cancerous fibroblasts.[2][3] Induces hemolysis of isolated human erythrocytes at a concentration of 100 µM.[2][3] |
Step-by-Step Disposal Protocol
Discharge of this compound into the environment, including sewer systems, must be strictly avoided.[1] The primary method of disposal involves chemical destruction via a licensed facility.
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE.
-
Keep the chemical waste in a suitable, closed, and clearly labeled container.[1] The label should include "this compound Waste" and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
-
Do not mix this compound waste with other chemical waste streams unless permitted by your EHS guidelines.
Step 2: Spill Management
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Remove all sources of ignition.[1]
-
Evacuate personnel to a safe area.[1]
-
Use appropriate PPE, including chemical-impermeable gloves and a self-contained breathing apparatus if necessary.[1]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
Step 3: Final Disposal
-
The designated and approved method for final disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contact your institution's EHS department to arrange for the collection and disposal of the this compound waste. They will have established procedures and contracts with licensed chemical waste management companies.
-
Do not attempt to dispose of this compound through standard laboratory or municipal waste channels.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety & Logistical Information for Handling L-K6L9
Disclaimer: No public health and safety information is available for a substance specifically designated as "L-K6L9." The following guidance is based on established best practices for handling potent, hazardous compounds, such as cytotoxic and carcinogenic agents, in a laboratory setting. It is imperative to consult your institution's safety officer and the substance's specific Safety Data Sheet (SDS) before handling any hazardous material.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to directly answer specific operational questions, aiming to be a preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize exposure risk. The required level of protection depends on the specific procedures being performed and the potential for aerosol generation, splashes, or direct contact. The following table summarizes recommended PPE based on different risk levels, drawing from established safety protocols.[1][2]
| Risk Level | Task Examples | Recommended Personal Protective Equipment |
| Low Risk | - Handling of sealed containers- Visual inspection of intact packaging | - Laboratory coat or gown- Safety glasses- Single pair of nitrile gloves |
| Moderate Risk | - Weighing and preparing solutions in a ventilated enclosure- Handling of diluted solutions- Routine cell culture maintenance with this compound | - Disposable gown with solid front and long sleeves- Safety goggles or a full-face shield[3]- Double pair of chemotherapy-rated nitrile gloves[4]- N95 or higher respirator if aerosols may be generated |
| High Risk | - Handling of concentrated or powdered this compound- Procedures with a high likelihood of aerosolization (e.g., sonication, vortexing)- Cleaning of spills | - Fully encapsulating chemical protective suit or a combination of a chemical-resistant gown, shoe covers, and head cover[1][3][5]- Full-face, air-purifying respirator (or supplied-air respirator for higher concentrations)[1]- Double pair of chemotherapy-rated nitrile gloves[4] |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage or leakage.[6] If the package is compromised, it should be treated as a spill.
-
PPE: At a minimum, wear a lab coat, safety glasses, and a single pair of nitrile gloves when handling incoming packages.
-
Transport: Transport the container to the designated storage area immediately.
-
Storage: Store this compound in a clearly labeled, sealed, and shock-resistant secondary container in a designated, secure, and ventilated area. The storage location should be marked with appropriate hazard symbols (e.g., "Danger – Cancer Hazard").
Preparation and Handling
-
Controlled Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control for potential exposure.
-
PPE: Don the appropriate level of PPE as outlined in the table above before beginning any work.
-
Spill Kit: Ensure a spill kit appropriate for cytotoxic agents is readily available.
-
Decontamination: Decontaminate all work surfaces before and after handling this compound. After use, wipe down all equipment with an appropriate deactivating solution.
Disposal Plan
Proper disposal of contaminated materials is critical to prevent secondary exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench liners, and consumables, must be disposed of as hazardous cytotoxic waste.
-
Sharps: Needles and other sharps should be disposed of in a designated, puncture-proof sharps container for hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for cytotoxic waste.
-
Removal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.
Experimental Protocols and Visualizations
To ensure clarity and adherence to safety procedures, the following diagrams illustrate key workflows.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling a hazardous substance like this compound.
Caption: PPE selection workflow for handling hazardous substances.
Standard Operating Procedure for this compound Handling
This diagram illustrates the step-by-step procedure for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. epa.gov [epa.gov]
- 3. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. athome.medline.com [athome.medline.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
